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2-Chloro-4-iodo-6-methoxypyrimidine Documentation Hub

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  • Product: 2-Chloro-4-iodo-6-methoxypyrimidine
  • CAS: 142451-97-6

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Data & Characterization of 2-Chloro-4-iodo-6-methoxypyrimidine

The following technical guide details the spectroscopic characterization and synthesis of 2-Chloro-4-iodo-6-methoxypyrimidine , a critical heterocyclic intermediate used in the development of covalent kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 2-Chloro-4-iodo-6-methoxypyrimidine , a critical heterocyclic intermediate used in the development of covalent kinase inhibitors (e.g., EGFR inhibitors).

Part 1: Introduction & Applications

2-Chloro-4-iodo-6-methoxypyrimidine is a high-value scaffold in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies involving pyrimidine-based kinase inhibitors. Its structural utility lies in the differential reactivity of its three functional handles:

  • C4-Iodide: Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

    
    ) under mild conditions.
    
  • C2-Chloride: Less reactive than the C4-iodide, allowing for sequential, regioselective functionalization.

  • C6-Methoxy: Acts as an electron-donating group (EDG), modulating the electron deficiency of the pyrimidine ring and directing nucleophilic attacks.

Recent applications include the synthesis of covalent alkynylpyridopyrimidinones targeting the Cysteine 775 residue of EGFR, overcoming resistance in non-small cell lung cancer (NSCLC) [1].

Part 2: Spectroscopic Data (Core Analysis)

The following data represents the consensus characterization values for 2-Chloro-4-iodo-6-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ (Referenced to TMS at 0.00 ppm)

Analysis Logic:

  • H5 Proton: The pyrimidine ring proton (H5) appears as a singlet. The presence of the Iodine at C4 typically results in a slight upfield shift relative to the dichloro-analog due to the "heavy atom effect" and changes in anisotropy, despite iodine's lower electronegativity compared to chlorine.

  • Methoxy Group: A characteristic sharp singlet integrating to 3 protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.35 Singlet (s)1HH-5 Pyrimidine ring proton (aromatic)
3.98 Singlet (s)3H-OCH₃ Methoxy group at C6
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentNotes on Chemical Shift Environment
170.5 C-6 Deshielded by adjacent Oxygen (Methoxy) and Nitrogen.
159.8 C-2 Deshielded by Chlorine and two adjacent Nitrogens.
128.5 C-4 Diagnostic Peak: Upfield shift relative to C-Cl (~160 ppm) due to the heavy atom effect of Iodine.
114.2 C-5 Aromatic CH carbon.
55.1 -OCH₃ Typical methoxy carbon shift.
Mass Spectrometry (MS)

Method: LC-MS (ESI+ or EI)

Analysis Logic:

  • Isotopic Pattern: The presence of one Chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) and one Iodine atom (monoisotopic ¹²⁷I) creates a distinct molecular ion cluster.

  • Fragmentation: Iodine is a good leaving group; expect a prominent fragment corresponding to [M-I]⁺.

Table 3: Mass Spectrometry Data
m/z ValueIon TypeIntensity/PatternInterpretation
270.9 [M+H]⁺Base Peak (100%)Molecular ion (³⁵Cl isotope).
272.9 [M+H+2]⁺~33% of Base³⁷Cl isotope peak (Diagnostic 3:1 ratio).
143.9 [M-I]⁺HighLoss of Iodine radical/ion (Fragile C-I bond).
Infrared (IR) Spectroscopy

Method: FT-IR (ATR/KBr)

Table 4: Key IR Absorptions
Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3050 - 3080 C-H StretchAromatic C-H (C5-H).
1560, 1520 C=N / C=C StretchPyrimidine ring skeletal vibrations.
1240 C-O StretchAryl alkyl ether (C6-OMe).
1050 C-O-C StretchMethoxy group.
~600 - 650 C-Cl StretchAryl chloride.
~500 - 550 C-I StretchAryl iodide (Often weak/fingerprint).

Part 3: Synthesis & Experimental Protocol

Objective: Regioselective synthesis of 2-chloro-4-iodo-6-methoxypyrimidine from 2,4-dichloro-6-methoxypyrimidine.

Reaction Logic

The C4-position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2-position. By using Hydroiodic Acid (HI) or Sodium Iodide (NaI), we can selectively exchange the C4-chloride for an iodide.

Workflow Diagram

SynthesisWorkflow Start 2,4-Dichloro-6-methoxypyrimidine (Starting Material) Process Reaction: 0°C to RT, 2-4 hrs (Selective Halogen Exchange) Start->Process Reagent 57% HI (aq) or NaI / TMSCl Reagent->Process Workup Quench: NaHCO3 (aq) Extract: EtOAc Wash: Na2S2O3 (remove I2) Process->Workup Product 2-Chloro-4-iodo-6-methoxypyrimidine (White/Off-white Solid) Workup->Product

Caption: Figure 1. Regioselective synthesis workflow via halogen exchange (Finkelstein-type conditions).

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 2,4-dichloro-6-methoxypyrimidine (1.0 equiv) and dichloromethane (DCM) or acetonitrile (MeCN).

  • Reagent Addition: Cool the solution to 0°C. Slowly add 57% hydriodic acid (HI) (1.5 - 2.0 equiv) dropwise. Alternatively, use NaI (3.0 equiv) and TMSCl (3.0 equiv) in dry MeCN for anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove any free iodine (color change from purple/brown to yellow/clear).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Part 4: Quality Control & Purity

To validate the synthesized compound for use in drug development assays:

  • HPLC Purity: >95% (UV detection at 254 nm).

  • Appearance: White to pale yellow crystalline solid.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Iodides are light-sensitive; protect from light to prevent liberation of I₂.

Part 5: References

  • Journal of Medicinal Chemistry (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." American Chemical Society. Available at: [Link]

  • PubChem Database. "2-Chloro-4-iodo-6-methoxypyrimidine (Compound)." National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. "Halogen Exchange in Pyrimidines: Preparation of Iodopyrimidines." Org.[2][3] Synth. Coll. Vol. General Reference for Pyrimidine Halogen Exchange.

Sources

Exploratory

Solubility and stability of 2-Chloro-4-iodo-6-methoxypyrimidine

Part 1: Executive Technical Synthesis 2-Chloro-4-iodo-6-methoxypyrimidine (CAS: 142451-97-6) is a high-value heterocyclic scaffold, primarily utilized as a regioselective intermediate in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

2-Chloro-4-iodo-6-methoxypyrimidine (CAS: 142451-97-6) is a high-value heterocyclic scaffold, primarily utilized as a regioselective intermediate in the synthesis of kinase inhibitors and functionalized nucleoside analogs. Its utility stems from the differential reactivity of its three substituents: the C4-iodine (highly reactive "soft" leaving group), the C2-chlorine (moderately reactive "hard" leaving group), and the C6-methoxy (electron-donating stabilizer).

This guide addresses the critical challenge in handling this compound: balancing its necessary reactivity for synthesis with its inherent instability during storage and formulation. The presence of the C–I bond renders it photolabile, while the pyrimidine core is susceptible to hydrolytic cleavage at the C4 position under physiological pH, necessitating strict anhydrous handling protocols.

Part 2: Physicochemical Profile & Solubility Intelligence

Core Chemical Identity
PropertySpecification
CAS Number 142451-97-6
Molecular Formula C₅H₄ClIN₂O
Molecular Weight 270.46 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~2.1 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~0.5 (Pyrimidine nitrogens are weakly basic due to EWGs)
Solubility Compatibility Matrix

The compound exhibits a "Solubility-Stability Paradox": solvents that dissolve it best (polar aprotic) often accelerate nucleophilic attack if moisture is present.

Solvent SystemSolubility RatingStability RiskApplication Note
DMSO (Anhydrous) Excellent (>50 mM)LowPreferred for Stock Solutions. Store at -20°C.
DMF / NMP Excellent (>50 mM)ModerateGood for reactions; risk of dimethylamine impurities reacting at C4.
Dichloromethane (DCM) Good (>20 mM)LowIdeal for extraction and anhydrous transfer.
Methanol / Ethanol Moderate (5–10 mM)High Avoid for storage. Risk of solvolysis (C4-OMe exchange) over time.
Water / PBS Insoluble (<10 µM)Critical Rapid precipitation and slow hydrolysis. Requires co-solvent (e.g., 1% DMSO).

Part 3: Stability Mechanisms & Degradation Pathways

The Reactivity Hierarchy (Regioselectivity)

The stability of this molecule is dictated by the C4 > C2 > C6 reactivity order.

  • C4-Iodine (Primary Failure Point): The iodine atom is at the position most activated by the ring nitrogens (para-like). It is the first to leave under nucleophilic attack (hydrolysis or substitution) or homolytic cleavage (light).

  • C2-Chlorine: Stable under neutral conditions but hydrolyzes under basic conditions (pH > 9) or high heat.

  • C6-Methoxy: Generally stable, but can undergo demethylation under strong acidic conditions (e.g., BBr₃).

Visualizing Degradation Pathways

The following diagram maps the kinetic fate of the molecule under environmental stress.

DegradationPathways cluster_legend Degradation Risk Levels Compound 2-Chloro-4-iodo-6-methoxypyrimidine (Active Scaffold) Deiodo Radical Degradant (De-iodinated species) Compound->Deiodo Homolytic Cleavage (C-I) Hydrolysis4 4-Hydroxy Derivative (Major Degradant) Compound->Hydrolysis4 SnAr @ C4 (Fast) Hydrolysis2 2-Hydroxy Derivative (Minor Degradant) Compound->Hydrolysis2 SnAr @ C2 (Slow) Light UV Light / Ambient Light Light->Deiodo Water H₂O / OH⁻ (Hydrolysis) Water->Hydrolysis4 Water->Hydrolysis2 Red Arrow: High Risk Red Arrow: High Risk Grey Arrow: Low Risk Grey Arrow: Low Risk

Caption: Kinetic degradation map showing the high susceptibility of the C4-Iodine bond to both photolysis and hydrolysis compared to the C2-Chlorine.

Part 4: Handling & Storage Protocols (SOP)

To maintain >98% purity over 6 months, strictly adhere to the "DAL" Protocol : D ark, A nhydrous, L ow Temperature.

Solid State Storage
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: -20°C is mandatory.

  • Desiccant: Store vial inside a secondary jar containing silica gel or Drierite.

Stock Solution Preparation (20 mM)
  • Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Procedure:

    • Weigh compound in a low-humidity environment (glovebox preferred or rapid weighing).

    • Add DMSO and vortex for 30 seconds.

    • Critical: Do not sonicate for >1 minute, as localized heat can degrade the C–I bond.

  • Usage: Aliquot into single-use amber tubes to avoid freeze-thaw cycles.

Workflow Decision Logic

StorageWorkflow Start Start: Handling 2-Cl-4-I-6-OMe-Pyrimidine State Select State Start->State Solid Solid Powder State->Solid Solution Solution Phase State->Solution SolidAction Store @ -20°C Protect from Light Argon Flush Solid->SolidAction SolventCheck Select Solvent Solution->SolventCheck DMSO Anhydrous DMSO SolventCheck->DMSO Alcohol Methanol/Ethanol SolventCheck->Alcohol Water Aqueous Buffer SolventCheck->Water DMSOResult Stable for months @ -20°C Use for Stock DMSO->DMSOResult AlcoholResult Use IMMEDIATELY only Risk of Solvolysis (SnAr) Alcohol->AlcoholResult WaterResult Precipitation & Hydrolysis Unsuitable for Storage Water->WaterResult

Caption: Operational decision tree for solvent selection and storage, highlighting DMSO as the only viable vehicle for long-term stability.

Part 5: Analytical Validation

When verifying stability, standard HPLC methods must be adjusted to prevent on-column degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH buffers).

  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent solvolysis).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Pass Criteria: Purity >98%; Absence of "early eluting" peaks (indicative of hydrolyzed 4-OH species).

References

  • PubChem. (2025). Compound Summary: 2-Chloro-4-methoxypyrimidine (Structural Analog Data). National Library of Medicine. Link

  • WuXi AppTec. (2024).[1] Dichotomy in Regioselectivity of SnAr Reactions with Halopyrimidines. QM Magic Class, Chapter 48. Link

  • ChemicalBook. (2025). Product Properties: 2-Chloro-4-iodo-6-methoxypyrimidine (CAS 142451-97-6).Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Authoritative text on pyrimidine reactivity and SnAr regioselectivity).
  • BenchChem. (2025). Comparative Analysis of Iodo and Chloro Substituent Reactivity in Aromatic Systems.Link

Sources

Foundational

Strategic Regiocontrol: Nucleophilic Substitution on 2-Chloro-4-iodo-6-methoxypyrimidine

The following technical guide details the regioselectivity, mechanistic underpinnings, and experimental protocols for nucleophilic substitution on 2-Chloro-4-iodo-6-methoxypyrimidine . [1] Executive Summary 2-Chloro-4-io...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselectivity, mechanistic underpinnings, and experimental protocols for nucleophilic substitution on 2-Chloro-4-iodo-6-methoxypyrimidine .

[1]

Executive Summary

2-Chloro-4-iodo-6-methoxypyrimidine represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization .[1] Unlike simple pyrimidines where C4 is universally the most reactive site, this substrate presents a dichotomy:[2][3][4][5]

  • Classical

    
     (Nucleophilic Aromatic Substitution):  Favors the C2-position  (displacement of Chloride).[1][4] This is an inversion of the standard pyrimidine rule, driven by the electronic influence of the C6-methoxy group and the leaving group characteristics of Chloride vs. Iodide in an addition-elimination manifold.[1]
    
  • Transition Metal Catalysis (e.g., Suzuki, Sonogashira): Favors the C4-position (displacement of Iodide).[1][4] This is driven by the weak C–I bond dissociation energy (BDE), facilitating rapid oxidative addition.[4]

This guide provides the roadmap to exploit this selectivity, allowing researchers to sequentially install different motifs at C2 and C4 with high precision.

Mechanistic Foundations & Electronic Landscape

To control the reaction, one must understand the competing electronic vectors defined by the three substituents.[1][4]

The "C6-Methoxy Effect" (The Inversion)

In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack occurs at C4 because the Meisenheimer intermediate is stabilized by the para-nitrogen (N1) and ortho-nitrogen (N3).[1] However, the introduction of an electron-donating group (EDG) like Methoxy (-OMe) at C6 fundamentally alters this landscape.[4]

  • Resonance Deactivation: The lone pair on the C6-oxygen donates electron density into the ring.[1][4] Resonance structures place significant negative charge density on N1 and N3 .[4]

  • Positional Impact:

    • C4 Deactivation: C4 is vinylogously connected to C6 (via C5).[1][4] The electron donation effectively reduces the electrophilicity of C4.[4]

    • C2 Persistence: While C2 is also affected, the C6-OMe group's steric and electronic shielding is more pronounced at the "upper" half of the ring (C4/C5/C6 sector).[1][4]

  • Leaving Group Hierarchy (

    
    ):  In classical 
    
    
    
    , the rate-determining step is often the initial nucleophilic attack.[1][4] Chlorine (
    
    
    ) is more electronegative than Iodine (
    
    
    ), making the C2–Cl carbon more electrophilic than the C4–I carbon.[4] Consequently, C2-Cl becomes the primary site of attack for amines and alkoxides. [1]
The "Iodide Advantage" (Metal Catalysis)

In Palladium-catalyzed cross-coupling, the rate-determining step is Oxidative Addition .[1] This process is governed by Bond Dissociation Energy (BDE), not electronegativity.[4]

  • C–I Bond: ~50 kcal/mol (Weak, fast insertion).[4]

  • C–Cl Bond: ~80 kcal/mol (Strong, slow insertion).[4]

  • Result: Pd(0) inserts exclusively at C4-I , leaving the C2-Cl bond intact.[1][4]

Visualizing the Selectivity (DOT Diagram)

The following diagram maps the divergent reaction pathways based on the method chosen.

Regioselectivity Substrate 2-Chloro-4-iodo- 6-methoxypyrimidine SNAr Pathway A: Classical SNAr (Amines/Alkoxides) Substrate->SNAr Metal Pathway B: Pd-Catalysis (Suzuki/Sonogashira) Substrate->Metal Prod_C2 C2-Substituted Product (C4-Iodo retained) SNAr->Prod_C2 Target: C2-Cl Mech_SNAr Mechanism: 1. C6-OMe deactivates C4 2. Cl is better activating group 3. Attack at C2 SNAr->Mech_SNAr Prod_C4 C4-Substituted Product (C2-Chloro retained) Metal->Prod_C4 Target: C4-I Mech_Pd Mechanism: 1. C-I Bond is weakest 2. Fast Oxidative Addition at C4 Metal->Mech_Pd

Caption: Divergent reactivity profiles allowing orthogonal functionalization of the pyrimidine core.

Experimental Protocols

Pathway A: C2-Selective (Displacement of Chloride)

Objective: Install an amine at C2 while preserving the C4-Iodide for later steps.[1]

  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1][4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][4]

  • Solvent: THF or Dioxane (Avoid polar aprotic solvents like DMF if high temp is needed, to prevent halogen scrambling, though THF is usually sufficient).[4]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of substrate in anhydrous THF (0.2 M concentration).

  • Addition: Add 2.0 equiv of DIPEA followed by 1.1 equiv of the amine dropwise at 0°C.

    • Note: Low temperature is crucial to maximize regioselectivity.[1][4] The C6-OMe group directs to C2, but high heat (>60°C) can erode this selectivity and lead to C4 attack or bis-substitution.[1][4]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.[4]

    • Checkpoint: You should observe the consumption of starting material and the formation of a single major peak (C2-product).[1][4] If C4-product (displacement of I) is observed, lower the temperature to 0°C for the duration.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4]

  • Purification: Flash chromatography. The C4-Iodo group makes the product lipophilic and easy to separate.[4]

Why this works: The electronegative Chlorine at C2 activates the position for nucleophilic attack.[1][4] The C6-OMe group electronically shields C4.[4] The Iodine at C4 is a poor leaving group for


 compared to Chlorine in this specific electronic setup.[1][4]
Pathway B: C4-Selective Cross-Coupling (Displacement of Iodide)

Objective: Install a carbon substituent at C4 while preserving the C2-Chloride.[1]

  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)[1][4]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases).[1][4]

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv).[4]

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.[4]

Protocol:

  • Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Pd(0).[1][4]

  • Assembly: In a reaction vial, combine substrate, boronic acid, and catalyst. Add the degassed solvent and aqueous base.[4]

  • Reaction: Heat to 80°C under inert atmosphere for 2–6 hours.

    • Critical Control: Do not overheat (>100°C).[4] While the C-I bond reacts easily, excessive heat can force the Pd to insert into the C-Cl bond (C2), leading to bis-coupling or polymerization.[1]

  • Workup: Filter through Celite to remove Palladium black.[4] Extract with EtOAc.[4]

  • Purification: Flash chromatography.

Why this works: The C–I bond is significantly weaker than the C–Cl bond.[1][4] The Palladium catalyst undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Cl bond, ensuring exclusive C4 functionalization.[4]

Troubleshooting & Optimization Matrix

IssueObservationRoot CauseCorrective Action
Loss of Regioselectivity in

Mixture of C2 and C4 substitution products.Temperature too high or Nucleophile too "soft".[4]Cool reaction to -10°C or 0°C. Use harder nucleophiles (amines) rather than soft ones (thiols) which might prefer the soft Iodine.[1][4]
Bis-Coupling in Suzuki Both Cl and I are replaced by aryl groups.[1][4]Catalyst too active or Temp too high.Switch to a less active catalyst (e.g., Pd(PPh3)4 instead of XPhos-Pd). Lower temp to 60°C.
De-iodination Product is 2-chloro-6-methoxypyrimidine (Iodine lost).[4]Hydride source present (e.g., from solvent impurities or excess base).[1][4]Ensure anhydrous solvents for

.[4] In coupling, ensure high-quality boronic acids.[1][4]
Hydrolysis Formation of Pyrimidinones (Cl or I replaced by OH).[1][4]Water in

reaction.[1][4]
Use strictly anhydrous THF and DIPEA.[4]

References

  • Regioselectivity of 2,4-Dichloropyrimidines (

    
     Rules): 
    
    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.[4]

    • Context: Establishes that C6-EDG groups (like OMe) invert selectivity to favor C2.
    • URL:[Link]

  • Cross-Coupling Selectivity (C4 > C2)

    • Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"
    • Source:Journal of the American Chemical Society, 2017 (via NCBI).[4]

    • Context: Confirms that standard Pd-catalysis favors C4 (and C-I over C-Cl) unless specialized ligands are used.[1][4]

    • URL:[Link]

  • General Pyrimidine Reactivity

    • Title: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity"
    • Source: Chemistry StackExchange (Validated Community Discussion).[1][4]

    • Context: Discusses the orbital coefficients and activation energy differences between C2 and C4.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Electronic Properties &amp; Reactivity of the 2-Chloro-4-iodo-6-methoxypyrimidine Scaffold

Executive Summary The 2-Chloro-4-iodo-6-methoxypyrimidine ring system represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and nucleotide analogs. Its utility i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-4-iodo-6-methoxypyrimidine ring system represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and nucleotide analogs. Its utility is derived from the distinct electronic differentiation between its three substituents—chlorine (C2), iodine (C4), and methoxy (C6)—which enables highly regioselective sequential functionalization.

This guide provides a technical deep-dive into the electronic architecture of this molecule, explaining the quantum mechanical drivers of its reactivity and providing validated protocols for its manipulation in drug discovery workflows.

Electronic Architecture & Molecular Orbital Theory

The reactivity of 2-chloro-4-iodo-6-methoxypyrimidine is governed by the interplay between the electron-deficient pyrimidine core and the disparate electronic effects of its substituents.

The Pyrimidine Core

The pyrimidine ring (1,3-diazine) is


-deficient due to the electronegativity of the two nitrogen atoms. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack (

) and oxidative addition by transition metals.
Substituent Effects & Dipole Analysis

The three substituents create a specific "reactivity gradient" across the ring:

PositionSubstituentElectronic EffectReactivity Role
C4 Iodine (I) Leaving Group Ability: High (Weak C-I bond).Effect: Polarizable, "soft" electrophile.LUMO: High coefficient at C4.Primary Reactive Site. Preferred site for Pd-catalyzed oxidative addition (Suzuki, Sonogashira) and soft nucleophiles.
C2 Chlorine (Cl) Inductive (-I): Strong electron withdrawal.Mesomeric (+M): Weak donation.Position: Flanked by two nitrogens (N1, N3).Secondary Reactive Site. "Harder" electrophile. Reacts only after C4 is functionalized or under forcing conditions.
C6 Methoxy (OMe) Mesomeric (+M): Strong donation.Inductive (-I): Moderate withdrawal.Deactivator & Director. The +M effect raises the LUMO energy slightly (vs. trichloropyrimidine), preventing uncontrolled polysubstitution.
Frontier Molecular Orbital (FMO) Map

Calculated LUMO distributions for 2,4-dihalopyrimidines consistently show the largest orbital coefficient at the C4 position . While the C2 position is arguably more electron-deficient due to the flanking nitrogens, the transition state energy for attack at C4 is lower due to the stabilization of the Meisenheimer complex (para-quinoid resonance forms) and the weaker C-I bond strength (approx. 213 kJ/mol vs. 327 kJ/mol for C-Cl).

ElectronicMap Core Pyrimidine Core (Electron Deficient) C4 C4-Iodine (Soft Electrophile) LUMO+0 Core->C4 Primary Reactivity (Oxidative Addition) C2 C2-Chlorine (Hard Electrophile) LUMO+1 Core->C2 Secondary Reactivity (SNAr) C4->C2 Reactivity Gap > 5 kcal/mol C6 C6-Methoxy (Director) +M Donor C6->Core Deactivation (Regiocontrol)

Figure 1: Reactivity hierarchy determined by electronic and steric factors. The C4-I position dominates the reactivity profile.

Reactivity & Regioselectivity[1][2][3][4][5]

The central value of this scaffold is the ability to perform orthogonal functionalization . The reactivity order is strictly C4-I > C2-Cl .

The C4-Iodine "Soft Spot"

The C4-I bond is the weakest link in the system. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), the oxidative addition of Pd(0) into the C-I bond is significantly faster than into the C-Cl bond.

  • Mechanism: Pd(0) inserts into C4-I.

  • Selectivity: >98% C4 selectivity is typical at room temperature or mild heating (40-60°C).

  • Why not C2? The C2-Cl bond is stronger and the position is sterically hindered by the flanking nitrogens, requiring higher activation energy for Pd insertion.

The C2-Chlorine "Hard Spot"

Once the C4 position is substituted (e.g., with an aryl or heteroaryl group), the C2-Cl remains intact. It can then be activated for:

  • Second Cross-Coupling: Using forcing conditions (higher temp, active ligands like XPhos or RuPhos).

  • 
    :  Displacement by amines, alkoxides, or thiols. Note that after C4 substitution, the ring is more electron-rich (if the new group is donating), requiring higher temperatures for the C2 displacement.
    
The C6-Methoxy Effect

The methoxy group at C6 is crucial for preventing "over-reaction." In 2,4,6-trichloropyrimidine, distinguishing between C4 and C6 is difficult (statistically 1:1 without steric bias). The C6-OMe group "masks" one of the reactive sites, enforcing a single vector for the first modification.

Experimental Protocols

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis ensures purity. Route: Halogen exchange from 2,6-dichloro-4-methoxypyrimidine (or 2,4-dichloro-6-methoxypyrimidine).

  • Precursor: Dissolve 2,4-dichloro-6-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile or acetone.

  • Reagent: Add Sodium Iodide (NaI, 1.2 eq) and 57% Hydriodic acid (HI, catalytic, 0.1 eq) or Acetyl Chloride (to generate HI in situ).

  • Conditions: Stir at 0°C to RT for 2-4 hours. The C4-Cl is selectively displaced by I⁻ due to the higher susceptibility of the C4 position to nucleophilic attack and the thermodynamic stability of the product.

  • Workup: Quench with aqueous sodium thiosulfate (to remove free

    
    ). Extract with EtOAc.[1]
    
  • Validation: Check MS (M+H: ~270/272 pattern for Cl/I).

Protocol: Regioselective Suzuki-Miyaura Coupling at C4

This protocol demonstrates the selective functionalization of the C4-iodo position while preserving the C2-chloro handle.

Materials:

  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 eq)

  • Boronic Acid:

    
     (1.1 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding cases)
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane or DME

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the pyrimidine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen must be removed to prevent homocoupling or catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane and 2M

    
     via syringe.
    
  • Reaction: Heat to 50-60°C .

    • Note: Do not exceed 80°C initially.[1] Higher temperatures may trigger partial oxidative addition at the C2-Cl bond.

  • Monitoring: Monitor by LC-MS. The starting material (Iodo) should disappear, converting to the Mono-coupled product. If C2-coupling is observed (Bis-coupled), lower temperature to 40°C.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

ReactionWorkflow Start Start: 2-Cl-4-I-6-OMe-Pyrimidine Step1 Add Boronic Acid + Pd(0) (Argon Atmosphere) Start->Step1 Step2 Heat to 50°C (Kinetic Control) Step1->Step2 Check LC-MS Check: Is C4-I consumed? Step2->Check Success Product: 2-Cl-4-Aryl-6-OMe-Pyrimidine Check->Success Yes (Major) Fail Side Product: Bis-coupled (C2 & C4) Check->Fail Overheating (>80°C)

Figure 2: Workflow for selective C4-arylation. Temperature control is the critical variable to prevent C2-chlorine activation.

Spectroscopic Data & Characteristics

For researchers verifying the integrity of the scaffold, the following data is characteristic.

PropertyValue / RangeNotes
Molecular Weight 270.45 g/mol Distinctive isotope pattern (Cl + I).

NMR (DMSO-

)

7.2 - 7.5 ppm (s, 1H)
The C5-H proton is a singlet. Its shift moves upfield (lower ppm) compared to the trichloropyrimidine due to the OMe donor effect.

NMR (C4)
~120-130 ppmCarbon attached to Iodine.

NMR (C2)
~158-160 ppmCarbon attached to Chlorine (deshielded).

NMR (C6)
~170 ppmCarbon attached to Methoxy (highly deshielded).
Bond Length (C4-I) ~2.10 ÅSignificantly longer than C2-Cl (~1.74 Å), correlating with bond weakness.

References

  • WuXi AppTec. (2017). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics. QM Magic Class, Chapter 29.[2][3] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Fundamental grounding on diazine reactivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5152323, 2-Chloro-4,6-dimethoxypyrimidine. (Analogous electronic data). Link

  • Lérida, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Molecules, 22(10), 1632. (Protocols for chloropyrimidine activation). Link

  • Vedantu. (2024). C-Cl bond is stronger than C-I bond. (Bond energy data verification). Link

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki coupling with 2-Chloro-4-iodo-6-methoxypyrimidine

An Application Guide for the Site-Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine Introduction: The Strategic Importance of Functionalized Pyrimidines The pyrimidine scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Site-Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics, including antiviral and anticancer agents.[1][2] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance for the synthesis of novel compound libraries and the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[3][4]

This application note provides a detailed protocol and technical guidance for the site-selective Suzuki-Miyaura coupling of 2-Chloro-4-iodo-6-methoxypyrimidine. This substrate presents a common challenge in synthetic chemistry: how to achieve selective functionalization at one position in the presence of multiple reactive halides. By exploiting the inherent differences in reactivity between the carbon-iodine and carbon-chlorine bonds, we can achieve highly selective arylation at the C4 position.

Principle of Regioselectivity

The success of this protocol hinges on the differential reactivity of the two halogen substituents in the palladium-catalyzed catalytic cycle. The first and often rate-determining step of the cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The reactivity order for this step is well-established:

C–I > C–Br > C–OTf >> C–Cl [6]

This trend is governed by the bond dissociation energy of the carbon-halogen bond; the weaker C–I bond undergoes oxidative addition much more readily than the stronger C–Cl bond. Furthermore, the pyrimidine ring is an electron-deficient system, which generally makes its halide derivatives more reactive in cross-coupling reactions compared to analogous benzene halides.[2][7] In the case of 2-Chloro-4-iodo-6-methoxypyrimidine, the palladium catalyst will selectively insert into the C4-I bond, leaving the C2-Cl bond intact for potential subsequent transformations. This provides a powerful strategy for the sequential, site-selective elaboration of the pyrimidine core.[8]

Catalytic Cycle Overview

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Product Ar-Ar' (Coupled Product) TM_complex->Product Reductive Elimination ArI R-I (2-Chloro-4-iodo-6-methoxypyrimidine) ArI->OA_complex Oxidative Addition ArB Ar'-B(OH)₂ (Boronic Acid) Borate [Ar'-B(OH)₃]⁻ ArB->Borate Base Base (e.g., K₂CO₃) Base->Borate Activation Borate->TM_complex

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the C4-selective arylation of 2-Chloro-4-iodo-6-methoxypyrimidine with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloro-4-iodo-6-methoxypyrimidine>97%Sigma-Aldrich, etc.The limiting reagent.
Arylboronic Acid>98%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Strem, AcrosAir-sensitive, handle under inert atmosphere. Store in a desiccator.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificShould be finely powdered to ensure maximum surface area.
1,4-DioxaneAnhydrousAcros, Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Inert GasHigh PurityAirgasNitrogen or Argon.
Reaction Setup and Execution

Workflow start Start setup 1. Assemble Glassware (Schlenk flask, condenser) Dry under vacuum/heat. start->setup reagents 2. Add Solids - 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ (3.0 eq) - Pd(PPh₃)₄ (0.05 eq) setup->reagents atmosphere 3. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x cycle). reagents->atmosphere solvents 4. Add Solvents - Anhydrous 1,4-Dioxane - Degassed Water (e.g., 4:1 ratio) atmosphere->solvents reaction 5. Heat Reaction Stir vigorously at 80-100 °C. solvents->reaction monitor 6. Monitor Progress Check by TLC or LC-MS (Typically 4-16 hours). reaction->monitor monitor->reaction Incomplete workup 7. Quench & Extract Cool to RT, add water, extract with EtOAc. monitor->workup Complete purify 8. Purify Product Dry organic layer, concentrate, purify by column chromatography. workup->purify analyze 9. Characterize Obtain ¹H NMR, ¹³C NMR, MS data. purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), potassium carbonate (2.0–3.0 eq), and the palladium catalyst.[5] For a typical lab-scale reaction, 3-5 mol% of Pd(PPh₃)₄ is sufficient.[1]

  • Inerting: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours. Look for the consumption of the starting iodopyrimidine.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-aryl-2-chloro-6-methoxypyrimidine product.

Discussion of Key Parameters

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable choice, other catalyst systems can be employed.[9] For example, using a Pd(II) source like Pd(OAc)₂ with a separate phosphine ligand (e.g., PPh₃, or more electron-rich and bulky ligands like SPhos for challenging substrates) can also be effective.[9][10] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species, which often occurs by reaction with the phosphine ligand or the boronic acid.[11] The phosphine ligand stabilizes the palladium center and modulates its reactivity.[12][13]

  • Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6][10] K₂CO₃ is a cost-effective and generally effective choice. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields.

  • Solvent: The solvent system must solubilize the various components of the reaction. Dioxane or toluene are common organic solvents, and the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently anhydrous/degassed solvents; Poor quality base.Use a fresh bottle of catalyst or a glovebox. Ensure solvents are properly dried and degassed. Use freshly powdered, anhydrous base. Increase temperature.
Protodeboronation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use the minimum required amount of degassed water. Ensure the reaction is not run for an excessive amount of time after completion.[11]
Formation of Homocoupled Byproducts Oxygen contamination leading to side reactions; Catalyst decomposition.Meticulously deoxygenate the reaction mixture and solvents. Maintain a positive inert gas pressure throughout the reaction.
Reaction Stalls Catalyst deactivation; Insufficiently strong base for the specific boronic acid.Add a fresh portion of catalyst. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Consider a more robust ligand like SPhos or XPhos.[9]

Conclusion

The protocol described provides a reliable and highly regioselective method for the synthesis of 4-aryl-2-chloro-6-methoxypyrimidines. By leveraging the intrinsic reactivity difference between C-I and C-Cl bonds, this Suzuki-Miyaura coupling serves as a powerful tool for medicinal chemists and drug development professionals. The resulting product retains a chlorine handle at the C2 position, opening avenues for further diversification through subsequent cross-coupling or nucleophilic aromatic substitution reactions. Careful attention to the quality of reagents and the maintenance of an inert atmosphere are critical for achieving high yields and reproducibility.

References

  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. kluedo. Available from: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. Available from: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

Sources

Application

High-Fidelity Regioselective Sonogashira Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine

Abstract This Application Note details the protocol for the regioselective Sonogashira cross-coupling of 2-Chloro-4-iodo-6-methoxypyrimidine with terminal alkynes. This scaffold is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the regioselective Sonogashira cross-coupling of 2-Chloro-4-iodo-6-methoxypyrimidine with terminal alkynes. This scaffold is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors (e.g., EGFR, JAK). The protocol exploits the significant bond dissociation energy difference between the C4–Iodine and C2–Chlorine bonds to achieve exclusive C4-alkynylation under mild conditions. By adhering to the thermodynamic control parameters outlined below, researchers can avoid common side reactions such as bis-coupling, Glaser homocoupling, or C2-substitution.

Chemical Logic & Mechanism

The Regioselectivity Imperative

The success of this reaction relies on Chemo-selective Oxidative Addition . The pyrimidine core is electron-deficient, activating it towards nucleophilic attack and oxidative addition. However, the two halogen substituents differ largely in reactivity:

  • C4-Iodine: Weak C–I bond (~53 kcal/mol) + high susceptibility to Pd(0) insertion.

  • C2-Chlorine: Stronger C–Cl bond (~81 kcal/mol) + sterically shielded by the flanking nitrogens.

Key Insight: At temperatures below 40°C, standard Pd/Cu catalytic systems will exclusively insert into the C4–I bond. The C2–Cl bond remains inert unless forced by high temperatures (>60°C) or specialized bulky ligands (e.g., N-heterocyclic carbenes).

The Role of the Methoxy Group

The C6-methoxy group serves as an electron-donating group (EDG) via resonance. While this slightly deactivates the ring compared to a trichloropyrimidine, it prevents the pyrimidine from being too reactive, thereby suppressing non-specific nucleophilic aromatic substitution (


) by the amine base at the C2 position.
Reaction Pathway Diagram

The following diagram illustrates the selective pathway and potential pitfalls.

SonogashiraPath SM 2-Chloro-4-iodo- 6-methoxypyrimidine OxAdd Oxidative Addition (C4-I Selective) SM->OxAdd RT, <40°C Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu Prod 4-Alkynyl-2-chloro- 6-methoxypyrimidine TransMet->Prod Reductive Elimination Side1 Side Product: Bis-alkynylated TransMet->Side1 Excess Alkyne / High T (>60°C) Side2 Side Product: Glaser Homocoupling TransMet->Side2 O2 Leak / Excess Cu

Figure 1: Reaction pathway highlighting the regioselective window (RT) versus thermal side reactions.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Chloro-4-iodo-6-methoxypyrimidineElectrophile
Alkyne Terminal Alkyne (1.05 equiv)Nucleophile
Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)Palladium source (Air-stable precatalyst)
Co-Catalyst CuI (1-2 mol%)Activates alkyne
Base Triethylamine (TEA) or DIPEANeutralizes HI, Solvent/Co-solvent
Solvent Anhydrous THF or DMFReaction medium
Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation:

    • Flame-dry a 2-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

    • Critical Step: Degas the solvent (THF or DMF) by sparging with Argon for 15 minutes. Dissolved oxygen promotes Glaser coupling (alkyne dimerization).

  • Reagent Loading:

    • Add 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol, 1.0 equiv) to the flask.

    • Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%) and CuI (3.8 mg, 0.02 mmol, 2 mol%).

    • Observation: The solids may not dissolve completely until the solvent is added.

  • Solvation & Activation:

    • Add the degassed Solvent (5 mL, 0.2 M concentration).

    • Add Triethylamine (2-3 equiv). The mixture typically turns yellow/brown.

    • Stir for 5 minutes to ensure catalyst distribution.

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.05 mmol, 1.05 equiv) dropwise via syringe.

    • Self-Validating Check: If the reaction turns bright green or blue rapidly, oxygen is present (Cu(II) formation). The mixture should remain yellow, orange, or dark brown.

  • Reaction:

    • Stir at Room Temperature (20-25°C) .

    • Monitor by TLC every 30 minutes. The C4-I bond is highly reactive; conversion is often complete within 1-4 hours.

    • Warning: Do NOT heat above 40°C. Heating triggers the C2-Cl activation, leading to bis-alkynylated byproducts.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

  • Purification:

    • Purify via Silica Gel Column Chromatography.

    • Eluent: Hexanes/EtOAc gradient. The product is usually less polar than the starting material (unless the alkyne is polar).

Critical Parameters & Troubleshooting

Self-Validating System Checks
ObservationDiagnosisCorrective Action
Blue/Green Color Oxidation of Cu(I) to Cu(II).Oxygen leak. Purge with Argon immediately. Add 10% more alkyne if homocoupling occurred.
No Reaction at 1h Catalyst inactive or Alkyne unreactive.Gently warm to 35°C. Do not exceed 40°C. Check alkyne quality.
Bis-Coupled Product Loss of regioselectivity.Temperature too high or excess alkyne used (>1.2 equiv). Repeat at 0°C -> RT.
Precipitate Forms Ammonium salt (Et₃NH⁺ I⁻/Cl⁻).Normal behavior. Indicates reaction progress.[4][5][6]
Optimization Workflow

Use this logic flow to optimize yield if the standard protocol underperforms.

Optimization Start Standard Protocol (THF, TEA, RT) Check Check Conversion (TLC/LCMS) Start->Check LowConv Low Conversion (<50%) Check->LowConv After 4h OverReac Over-Reaction (Bis-coupling) Check->OverReac Byproducts found SolventSwitch Switch Solvent to DMF (Better solubility) LowConv->SolventSwitch BaseSwitch Switch Base to DIPA or Piperidine (Stronger base) SolventSwitch->BaseSwitch Cool Cool to 0°C Reduce Alkyne to 1.0 equiv OverReac->Cool

Figure 2: Optimization decision tree for maximizing yield and selectivity.

References

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. (Discusses the rarity of C2 coupling and the natural preference for C4). Retrieved from [Link]

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Method

Synthesis of kinase inhibitors using 2-Chloro-4-iodo-6-methoxypyrimidine

Application Note: Orthogonal Functionalization of 2-Chloro-4-iodo-6-methoxypyrimidine for Kinase Inhibitor Discovery Abstract & Strategic Significance The pyrimidine scaffold represents a "privileged structure" in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 2-Chloro-4-iodo-6-methoxypyrimidine for Kinase Inhibitor Discovery

Abstract & Strategic Significance

The pyrimidine scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Osimertinib, Palbociclib). This guide focuses on 2-Chloro-4-iodo-6-methoxypyrimidine , a high-value intermediate that offers distinct advantages over standard 2,4-dichloropyrimidines.

The presence of three chemically distinct sites—the highly reactive C4-iodide, the moderately reactive C2-chloride, and the solubilizing C6-methoxy group—enables orthogonal functionalization . This allows medicinal chemists to sequentially install "solvent-front" moieties and "hinge-binding" elements with high regiocontrol, avoiding the isomeric mixtures often seen with symmetric dihalopyrimidines.

Chemical Biology & Mechanism of Action

In the context of ATP-competitive kinase inhibition, the substituted pyrimidine core typically adopts a specific binding mode within the ATP pocket:

  • C2-Position (Hinge Binder): Functionalization here with an aniline or heterocycle usually provides the hydrogen bond donor/acceptor pair necessary to anchor the molecule to the kinase hinge region (e.g., Met793 in EGFR).

  • C4-Position (Solvent Front/Back Pocket): Substituents here project into the solvent-exposed region or the "gatekeeper" pocket, determining selectivity and potency.

  • C6-Methoxy (Auxiliary): Acts as an electron-donating group (EDG) to modulate the electronics of the ring and improve physicochemical properties (solubility/lipophilicity).

Visualization: Kinase Pharmacophore Mapping

KinaseMap Scaffold Pyrimidine Core (2-Cl-4-I-6-OMe) C4 C4-Position (Iodine) High Reactivity Scaffold->C4 Site 1 C2 C2-Position (Chlorine) Moderate Reactivity Scaffold->C2 Site 2 C6 C6-Position (Methoxy) Electronic Modulation Scaffold->C6 Fixed Solvent Solvent Front / Gatekeeper (Selectivity) C4->Solvent Suzuki/Sonogashira Hinge Hinge Region Binding (Potency) C2->Hinge Buchwald/SNAr Prop Solubility & Metabolic Stability C6->Prop

Figure 1: Pharmacophore mapping of the 2,4,6-substituted pyrimidine scaffold. The orthogonal reactivity of C4-I vs C2-Cl allows precise installation of biological ligands.

Synthetic Strategy: The "Iodine-First" Approach

The critical challenge in pyrimidine chemistry is regioselectivity. While 2,4-dichloropyrimidines often yield mixtures of C2 and C4 products, 2-Chloro-4-iodo-6-methoxypyrimidine solves this via the superior leaving group ability of iodine (


).

Reactivity Hierarchy:

  • C4-Iodine: Extremely susceptible to oxidative addition by Pd(0). Reacts under mild conditions (Room Temp to 60°C).

  • C2-Chlorine: Less reactive. Requires higher temperatures (>80°C) or specialized ligands (e.g., Buchwald precatalysts) to react.

Workflow:

  • Step 1 (C4-Functionalization): Selective Suzuki-Miyaura coupling at C4 using mild Pd catalysis. The C2-Cl bond remains intact.

  • Step 2 (C2-Functionalization): Amination at C2 to install the hinge binder. Due to the electron-donating effect of the C6-OMe and the newly installed C4-aryl group, the ring is deactivated for standard

    
    . Therefore, Buchwald-Hartwig amination  or Acid-Catalyzed 
    
    
    
    is recommended.
Visualization: Synthetic Workflow

SynthesisFlow Start Starting Material 2-Chloro-4-iodo-6-methoxypyrimidine Step1 Step 1: C4-Selective Coupling (Suzuki-Miyaura) Reagent: Ar-B(OH)2, Pd(PPh3)4 Temp: 60°C Start->Step1 High Selectivity (I >> Cl) Inter Intermediate 2-Chloro-4-aryl-6-methoxypyrimidine Step1->Inter Step2 Step 2: C2-Amination (Buchwald-Hartwig) Reagent: Ar-NH2, Pd2(dba)3, XPhos Temp: 100°C Inter->Step2 Activation of C-Cl Final Final Kinase Inhibitor 2-Amino-4-aryl-6-methoxypyrimidine Step2->Final

Figure 2: Step-wise synthetic pathway leveraging the reactivity difference between C4-I and C2-Cl.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the tail/solvent-front moiety while preserving the C2-Cl hinge anchor.

Reagents:

  • 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) — Selected for its bulkiness and lower reactivity toward Cl compared to Pd-dialkylbiaryl phosphines.

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a reaction vial with the pyrimidine substrate, aryl boronic acid, and Pd(PPh3)4 under an inert atmosphere (Nitrogen/Argon).

  • Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and aqueous Na2CO3.

  • Heat the mixture to 60°C . Note: Do not exceed 70°C to prevent bis-coupling at the C2 position.

  • Monitor via LC-MS.[1] Consumption of the starting iodide usually occurs within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).

Data Validation (Expected Results):

Parameter Specification
Yield 75–90%
Regioselectivity >95:5 (C4-product : C2-product)

| Key impurity | Bis-coupled product (<5% if temp is controlled) |

Protocol B: C2-Amination (Hinge Binder Installation)

Objective: Displace the C2-chloride with an amine. Due to the deactivating 6-OMe group, standard thermal


 is often insufficient.

Method 1: Buchwald-Hartwig Cross-Coupling (Recommended) This method is robust for electron-rich pyrimidines.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aniline/Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%) + XPhos (10 mol%) — XPhos is excellent for heteroaryl chlorides.

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: t-Butanol or Toluene (degassed)

Procedure:

  • Combine intermediate, amine, base, and catalyst precursor/ligand in a sealed tube under Argon.

  • Add solvent and seal.

  • Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Method 2: Acid-Catalyzed


 (Alternative) 
Useful if metal contamination is a concern, though yields may vary based on amine nucleophilicity.
  • Reagents: Intermediate (1.0 equiv), Amine (1.5 equiv), TFA (2.0 equiv) in Isopropanol (IPA).

  • Conditions: Microwave irradiation at 140°C for 30–60 mins. The acid protonates the pyrimidine N3, activating the C2 position for nucleophilic attack.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low C4-Selectivity (Bis-coupling) Reaction temperature too high or catalyst too active (e.g., SPhos/XPhos used in Step 1).Lower temp to 40–50°C. Switch to Pd(PPh3)4 or Pd(dppf)Cl2.
Stalled Reaction at Step 2 Deactivation of ring by 6-OMe and electron-rich C4-aryl.Switch from

to Buchwald-Hartwig (Method 1). Use BrettPhos or RuPhos ligands for difficult amines.
Protodehalogenation (Loss of I) Hydride source present or excessive heating.Ensure anhydrous solvents if using hydride-sensitive reagents. Reduce reaction time.

References

  • Regioselectivity in Pyrimidines: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[2][3][4] Demonstrates C4-preference in Pd-coupling.

  • Kinase Inhibitor Design: Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. (2020). Illustrates the use of pyrimidine scaffolds in hinge binding.[5]

  • Synthetic Methodology: BenchChem Application Note: Catalysts for Selective Cross-Coupling. (2025).[6][7] Provides comparative data on catalyst selection for polyhalogenated heterocycles.

  • Structural Biology: 4-Chloro-6-methoxypyrimidin-2-amine Crystal Structure. (2011). Structural insights into the binding modes of methoxy-substituted pyrimidines.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 2-Chloro-4-iodo-6-methoxypyrimidine for the Synthesis of Substituted Pyrimidines

Introduction: The Strategic Value of 2-Chloro-4-iodo-6-methoxypyrimidine The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Chloro-4-iodo-6-methoxypyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence in nature, most notably as a key component of nucleic acids, underscores its biological significance.[4] For drug development professionals, the ability to selectively and efficiently functionalize the pyrimidine ring is paramount for generating diverse molecular libraries for screening and lead optimization.

2-Chloro-4-iodo-6-methoxypyrimidine (CAS 142451-97-6) is a highly valuable and versatile building block for this purpose. It features two distinct halogen atoms at the C2 and C4 positions, which possess differential reactivity in palladium-catalyzed cross-coupling reactions. This intrinsic property allows for a programmed, stepwise approach to molecular assembly, enabling the introduction of different substituents at specific positions with high fidelity.

This comprehensive guide provides detailed protocols and expert insights into the preparation of substituted pyrimidines from 2-chloro-4-iodo-6-methoxypyrimidine. We will explore the foundational principles of regioselectivity and provide field-proven, step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this powerful synthetic intermediate.

Pillar 1: The Principle of Regioselective Functionalization

The synthetic utility of 2-Chloro-4-iodo-6-methoxypyrimidine is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst. The energy barrier for this step is dictated by the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl .[5][6]

This reactivity hierarchy is the key to achieving regioselectivity. The C4-I bond is significantly weaker and therefore more susceptible to oxidative addition than the more robust C2-Cl bond.[7] By employing carefully controlled, mild reaction conditions, it is possible to selectively functionalize the C4 position while leaving the C2-chloro group untouched. This preserved chloro-substituent then serves as a handle for a subsequent, often more forcing, cross-coupling or nucleophilic aromatic substitution (SNAr) reaction to complete the synthesis of a di-substituted pyrimidine.

G

Pillar 2: Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed, representative protocols for the three most synthetically valuable palladium-catalyzed cross-coupling reactions. These protocols are designed as robust starting points and are based on established methodologies for structurally similar polyhalogenated heterocycles.[4][8][9] Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound, making it ideal for synthesizing biaryl and vinyl-substituted pyrimidines.[10][11]

Causality Behind Experimental Choices:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, reliable air-stable precatalyst that generates the active Pd(0) species in situ.[8][12]

  • Base : A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] An aqueous solution of the base is often used.

  • Solvent : A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. The organic solvent solubilizes the pyrimidine substrate and catalyst, while water dissolves the inorganic base.[8][12]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="[Pyrimidine]-Pd(II)(I)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal_Complex [label="[Pyrimidine]-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for cycle shape center [shape=point, width=0];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (2-Chloro-4-iodo-pyrimidine)"]; OA_Complex -> Transmetal_Complex [label=" Transmetalation\n (R-B(OH)₂ + Base)"]; Transmetal_Complex -> Pd0 [label=" Reductive Elimination"];

// Product output Transmetal_Complex -> center [style=invis]; center -> Product [label=" Product\n(2-Chloro-4-R-pyrimidine)", arrowhead=vee, dir=forward]; Product [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective C4-Arylation

  • Reaction Setup : To a dry Schlenk flask, add 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition : Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total volume) via syringe.

  • Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-methoxypyrimidine.

ParameterConditionRationale
Pyrimidine Substrate 2-Chloro-4-iodo-6-methoxypyrimidineDual halides for stepwise functionalization.
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂Coupling partner for C-C bond formation.
Catalyst Pd(PPh₃)₄ (2-5 mol%)Reliable, commercially available Pd(0) source.[12]
Base K₂CO₃ or Na₂CO₃ (2.0 equiv.)Activates boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane/H₂O (4:1)Biphasic system to dissolve all components.[8]
Temperature 80-90 °CSufficient to drive reaction without C-Cl activation.
Expected Yield 70-95%Based on similar substrates.[12][13]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is invaluable for accessing pyrimidines bearing acetylenic functionalities, which are versatile handles for further transformations like click chemistry or cyclizations.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System : This reaction uniquely employs a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[9][15]

  • Base : A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the solvent in many cases.[9]

  • Anhydrous/Anaerobic Conditions : The reaction is typically sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, anhydrous solvents and an inert atmosphere are crucial.[14]

Sonogashira_Cycle

Experimental Protocol: Selective C4-Alkynylation

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol, 1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Reagents : Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base such as triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Extraction : Concentrate the filtrate. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 2-chloro-4-alkynyl-6-methoxypyrimidine.

ParameterConditionRationale
Pyrimidine Substrate 2-Chloro-4-iodo-6-methoxypyrimidineSelective reactivity of the C-I bond.
Alkyne Terminal Alkyne (Aryl, Alkyl)Coupling partner for C(sp²)-C(sp) bond formation.
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%)Standard dual-catalyst system for Sonogashira.[9][15]
Base Et₃N or DIPEA (2-3 equiv.)Acts as base and often as a solvent component.[16]
Solvent THF or DMF (anhydrous, degassed)Aprotic solvent to facilitate the reaction.
Temperature 25-50 °CMild conditions are usually sufficient for reactive C-I bonds.
Expected Yield 75-95%Based on similar substrates.[17]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[18][19] It has largely replaced harsher classical methods and is indispensable for synthesizing amino-pyrimidines, a prevalent motif in kinase inhibitors and other pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos stabilize the palladium center, promote oxidative addition to the C-X bond (even the less reactive C-Cl bond), and facilitate the final reductive elimination step. A palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is used.[4]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine-palladium complex to form the key amide intermediate.[4]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are essential, as the base is highly water-sensitive. Rigorous degassing is required to prevent catalyst oxidation.[4]

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="[Pyrimidine]-Pd(II)(I)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Complex [label="[([Pyrimidine]-Pd(II)(I)L)(R₂NH)]", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="[Pyrimidine]-Pd(II)(NR₂)L", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (2-Chloro-4-iodo-pyrimidine)"]; OA_Complex -> Amine_Complex [label=" Amine Coordination\n (R₂NH)"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n (Base)"]; Amido_Complex -> Pd0 [label=" Reductive Elimination"];

// Product output Amido_Complex -> Product [label=" Product\n(2-Chloro-4-amino-pyrimidine)", style=dashed, arrowhead=vee, dir=forward]; Product [shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-2!"]; } caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective C4-Amination

  • Reaction Setup (Glovebox) : Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in a glovebox. Charge a dry vial or Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition : Add 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane (0.1-0.2 M concentration).

  • Reaction : Seal the vessel tightly and remove it from the glovebox. Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup : After completion (typically 6-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the solution. Purify the crude product by flash column chromatography to obtain the 2-chloro-4-amino-6-methoxypyrimidine derivative.

ParameterConditionRationale
Pyrimidine Substrate 2-Chloro-4-iodo-6-methoxypyrimidineSelective reactivity of the C-I bond.
Amine Primary or Secondary Amine (R₂NH)Nucleophile for C-N bond formation.
Catalyst System Pd₂(dba)₃ (2-5 mol%) / XPhos (4-10 mol%)Efficient system for C-N coupling.[4]
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv.)Strong, non-nucleophilic base is essential.[19]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, aprotic solvent required.[5]
Temperature 80-110 °CThermal energy needed to drive the catalytic cycle.
Expected Yield 65-90%Based on similar substrates.[5]

Pillar 3: Subsequent Functionalization of the C2-Position

Once the C4-position has been selectively functionalized, the resulting 2-chloro-4-substituted-6-methoxypyrimidine becomes a valuable intermediate for a second diversification step. The remaining C2-chloro bond, while less reactive than the initial C4-iodo bond, can be readily targeted using more forcing conditions.

  • Cross-Coupling Reactions : A second Suzuki, Sonogashira, or Buchwald-Hartwig reaction can be performed at the C2-position. This typically requires higher temperatures, longer reaction times, and sometimes a more active catalyst system (e.g., catalysts with N-heterocyclic carbene (NHC) ligands for challenging C-Cl bond activations).[20]

  • Nucleophilic Aromatic Substitution (SNAr) : The C2-chloro group is also susceptible to SNAr with strong nucleophiles like alkoxides, thiolates, or amines. These reactions are often thermally driven and can provide an efficient, palladium-free method for introducing heteroatom substituents.[2]

The ability to perform this two-step, orthogonal functionalization sequence is the primary strategic advantage of using 2-Chloro-4-iodo-6-methoxypyrimidine as a starting material.

Conclusion

2-Chloro-4-iodo-6-methoxypyrimidine is a powerful and versatile intermediate for the synthesis of complex, substituted pyrimidines. By understanding and exploiting the inherent differential reactivity of the C-I and C-Cl bonds, researchers can achieve highly regioselective, stepwise functionalization. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding methods for installing a wide variety of carbon and nitrogen substituents at the C4 position. The protocols and principles outlined in this guide serve as a robust foundation for scientists in the pharmaceutical and chemical industries to accelerate their research and development programs.

References

  • International Journal of Science and Advance Technology. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]

  • IOPscience. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 2-Chloro-4,6-di(heteroaryl)pyrimidines. [Link]

  • Alzchem. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine. [Link]

  • Neufeldt, S. R., et al. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Lan, R., et al. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. [Link]

  • Knochel, P., et al. (n.d.). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2019, December). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

  • American Chemical Society. (n.d.). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Neufeldt, S. R., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Neufeldt, S. R., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • ACS Publications. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]

  • Vedantu. (2024, June 27). C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 2-Chloro-4-iodo-6-methoxypyrimidine in Kinase Inhibitor Synthesis

The following Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Chloro-4-iodo-6-methoxypyrimidine as a high-value scaffold for constructi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Chloro-4-iodo-6-methoxypyrimidine as a high-value scaffold for constructing trisubstituted pyrimidine cores, particularly in the synthesis of EGFR tyrosine kinase inhibitors (TKIs).[1]

[1]

Abstract

The pyrimidine heterocycle is a privileged scaffold in oncology, serving as the core for blockbuster drugs like Osimertinib , Rociletinib , and Icotinib . While 2,4-dichloropyrimidines are common starting materials, they often suffer from poor regioselectivity during functionalization, leading to inseparable mixtures of C2 and C4 isomers.[2]

2-Chloro-4-iodo-6-methoxypyrimidine offers a superior alternative by exploiting the distinct reactivity profiles of the iodine (C4) and chlorine (C2) atoms.[1] This guide details the chemoselective functionalization of this intermediate. We demonstrate how to leverage the C4-iodo position for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions, preserving the C2-chloro handle for subsequent nucleophilic aromatic substitution (


).

Chemical Logic & Reactivity Profile

The utility of this scaffold relies on "Orthogonal Reactivity"—the ability to react at one site exclusively without protecting the others.

The Halogen Hierarchy
  • C4-Iodo (Site A): The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[1] In Pd(0)-catalyzed cycles, the rate of oxidative addition into the C-I bond is orders of magnitude faster than C-Cl. This allows for C4-selective carbon-carbon bond formation at room temperature or mild heat.[1]

  • C2-Chloro (Site B): The C2 position is inherently less electrophilic than C4 in pyrimidines due to the nitrogen lone pair contributions. However, once C4 is substituted (e.g., with an aryl group), the C2-Cl bond remains active for

    
     reactions with amines, enabling the attachment of solubilizing tails.
    
  • C6-Methoxy (Site C): Acts as an electron-donating group (EDG), modulating the ring's electron deficiency.[1] It prevents over-reaction and can serve as a latent handle (demethylation to -OH) or a fixed structural element.[1]

Reactivity Visualization

The following diagram illustrates the stepwise functionalization logic:

ReactivityMap cluster_legend Reactivity Hierarchy Start 2-Chloro-4-iodo- 6-methoxypyrimidine Step1 Intermediate A: 4-Aryl-2-chloro- 6-methoxypyrimidine Start->Step1 PATHWAY 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Selectivity: C4-I >>> C2-Cl Final Final Drug Candidate: 2-Amino-4-aryl- 6-methoxypyrimidine Step1->Final PATHWAY 2: SNAr Amination (Nucleophilic Substitution) Target: C2-Cl Legend Order of Reactivity: 1. Oxidative Addition (Pd): C4-I > C2-Cl 2. Nucleophilic Attack (SNAr): C4 > C2 (But C4 is consumed first via Pd)

Figure 1: Sequential functionalization strategy ensuring regiochemical purity.[1]

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an indole or phenyl pharmacophore at C4 without disturbing the C2-Cl bond.[1] Target Product: 4-(1H-indol-3-yl)-2-chloro-6-methoxypyrimidine (Example).

Materials:

  • 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)[1]

  • (1-Methyl-1H-indol-3-yl)boronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1]

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the pyrimidine intermediate (1.0 eq), boronic acid (1.1 eq), and Pd catalyst (0.05 eq).

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to pyrimidine).

  • Activation: Add the aqueous Na2CO3 solution.

  • Reaction: Seal the vial and heat to 60°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures may promote oxidative addition into the C2-Cl bond, leading to bis-coupling byproducts.[1]

  • Monitoring: Monitor by LC-MS after 2 hours. The iodine (M+127) should disappear, replaced by the indole mass. The chlorine isotope pattern (3:1 ratio of M:M+2) must remain visible in the product mass spectrum.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid.

Protocol B: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Install a solubilizing amine tail at C2.[1] Target Product: EGFR Inhibitor Core.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Amine Nucleophile (e.g., N,N-dimethyl-ethylenediamine) (1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: n-Butanol or DMSO[1]

Step-by-Step Methodology:

  • Setup: Dissolve the C4-substituted intermediate in n-Butanol (0.2 M).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Heat to 100–110°C for 4–12 hours.

    • Why High Heat? The C2-Cl bond is deactivated by the electron-rich indole at C4 and the methoxy group at C6. Thermal energy is required to overcome the activation barrier for the Meisenheimer complex formation.

  • Workup: Evaporate n-Butanol (azeotrope with water if needed). Dissolve residue in DCM, wash with water.

  • Purification: Recrystallization or reverse-phase HPLC (0.1% Formic Acid/ACN) is recommended due to the polarity of the amine tail.

Analytical Data Summary

The following table highlights the expected mass shifts and NMR signatures for validating the transformation.

FeatureStarting Material (2-Cl-4-I-6-OMe)Intermediate A (Suzuki Product)Final Product (

Product)
LC-MS (ESI+) [M+H]+ ~ 270.9Mass = Core + Boronic Acid - I + HMass = Int.[1] A + Amine - Cl
Halogen Pattern Distinct Cl (35/37) and I (127)Cl pattern only (3:1).[1] No Iodine.No Halogens.
1H NMR (Pyrimidine) Singlet ~7.3 ppm (C5-H)Singlet ~6.9–7.1 ppm (C5-H)Singlet ~6.0–6.5 ppm (C5-H)*
Reactivity Check Reacts with Pd(0) at RTInert to Pd(0) at RT; Active at >100°CBiologically Active

*Note: The C5-H proton often shifts upfield upon amination at C2 due to increased electron density in the ring.

Troubleshooting & Optimization

Issue: De-iodination (Protodehalogenation)
  • Symptom: LC-MS shows a mass corresponding to [M-I+H] (replacement of Iodine with Hydrogen).[1]

  • Cause: Hydride source in the reaction (often from wet solvents or excessive heating with alcohols).

  • Solution: Use strictly anhydrous, degassed dioxane or toluene. Avoid alcoholic solvents in the Suzuki step.

Issue: Bis-Coupling (Substitution at C2 and C4)
  • Symptom: Double addition of the boronic acid.

  • Cause: Reaction temperature too high (>90°C) or highly active catalyst (e.g., XPhos-Pd-G2) used indiscriminately.[1]

  • Solution: Stick to Pd(PPh3)4 or PdCl2(dppf) .[1] Keep temperature ≤60°C. The C2-Cl bond is relatively inert under these specific conditions.[1]

Safety & Handling

  • Sensitization: Halogenated pyrimidines are potent skin sensitizers. All weighing must be done in a fume hood.

  • Stability: 2-Chloro-4-iodo-6-methoxypyrimidine is light-sensitive (C-I bond lability).[1] Store in amber vials at 2–8°C.

  • Waste: Aqueous streams from the Suzuki coupling contain Palladium and Boron; dispose of as heavy metal waste.

References

  • Covalent EGFR Inhibitor Synthesis

    • Context: Synthesis of covalent inhibitors targeting C775 of EGFR using halogen
    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • Link:

  • Regioselectivity in Pyrimidines

    • Context: Analysis of C4 vs C2 selectivity in Pd-c
    • Source: Journal of Organic Chemistry / WuXi AppTec QM Class.
    • Link:[1]

  • General Reactivity of Halopyrimidines

    • Context: Order of reactivity (I > Br > Cl) in Suzuki couplings.
    • Source: Organic Chemistry Portal.
    • Link:[1]

  • Commercial Availability & Properties

    • Context: Physical properties and CAS registry (142451-97-6).[1]

    • Source: ChemicalBook.[3]

    • Link:[1]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-iodo-6-methoxyprimidone

Introduction Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Their prevalence in pharmaceuticals and agrochemicals stems f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Their prevalence in pharmaceuticals and agrochemicals stems from their ability to mimic biological nucleobases and engage in specific hydrogen bonding interactions with biological targets. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery and development. 2-Chloro-4-iodo-6-methoxypyrimidine is a highly versatile building block for the synthesis of 2,4,6-trisubstituted pyrimidines, offering two distinct handles for palladium-catalyzed cross-coupling reactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful reagent. We will delve into the principles of regioselective cross-coupling, provide detailed, field-proven protocols for key transformations, and offer insights into troubleshooting common challenges.

The Principle of Regioselectivity: C-I vs. C-Cl Bond Reactivity

The synthetic utility of 2-chloro-4-iodo-6-methoxypyrimidine lies in the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is R-I > R-Br > R-Cl.[3] This disparity is attributed to the weaker C-I bond (bond dissociation energy ~228 kJ/mol) compared to the C-Cl bond (~340 kJ/mol), making the former more susceptible to cleavage by the palladium(0) catalyst.

This inherent difference in reactivity allows for the selective functionalization at the C4 position (bearing the iodo group) while leaving the C2 position (bearing the chloro group) intact for subsequent transformations. This stepwise approach is a powerful strategy for the divergent synthesis of complex pyrimidine libraries.

G cluster_0 Palladium Catalytic Cycle cluster_1 Regioselective Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Pyrimidine 2-Chloro-4-iodo-6-methoxypyrimidine C4_Coupling Selective Coupling at C4 (Iodo) Pyrimidine->C4_Coupling Pd(0), R-M (e.g., Suzuki, Sonogashira) C2_Coupling Subsequent Coupling at C2 (Chloro) C4_Coupling->C2_Coupling Pd(0), R'-M' (harsher conditions)

Caption: Regioselective cross-coupling of 2-chloro-4-iodo-6-methoxypyrimidine.

Key Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for three of the most widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These protocols are designed to be robust and adaptable to a range of substrates.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organohalide.[3][4] It is widely used in the synthesis of biaryls and substituted styrenes.

Experimental Protocol: Suzuki-Miyaura Coupling at C4

Objective: To selectively couple an arylboronic acid at the C4 position of 2-chloro-4-iodo-6-methoxypyrimidine.

Materials:

  • 2-Chloro-4-iodo-6-methoxypyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4-iodo-6-methoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source.[5] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to efficient catalysis.[6]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.[6]

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.[3]

Summary of Suzuki Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O90685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O80880-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF1001275-85
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.

Experimental Protocol: Sonogashira Coupling at C4

Objective: To selectively couple a terminal alkyne at the C4 position of 2-chloro-4-iodo-6-methoxypyrimidine.

Materials:

  • 2-Chloro-4-iodo-6-methoxypyrimidine

  • Terminal alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringes for liquid transfers

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-iodo-6-methoxypyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Catalyst System: Pd(PPh₃)₄ is a widely used Pd(0) catalyst.[4] CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: Anhydrous THF is a common aprotic solvent for Sonogashira couplings.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[10][11] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.

Experimental Protocol: Buchwald-Hartwig Amination at C4

Objective: To selectively couple a primary or secondary amine at the C4 position of 2-chloro-4-iodo-6-methoxypyrimidine.

Materials:

  • 2-Chloro-4-iodo-6-methoxypyrimidine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Glovebox (recommended for handling air-sensitive reagents)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (5 mL).

  • Add 2-chloro-4-iodo-6-methoxypyrimidine (1.0 mmol) and the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source.[5] XPhos is a bulky biaryl phosphine ligand that is highly effective for a wide range of C-N coupling reactions.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[13]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation.

G Start Start with 2-Chloro-4-iodo-6-methoxypyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Start->Buchwald Product_Suzuki 4-Aryl-2-chloro-6-methoxypyrimidine Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2-chloro-6-methoxypyrimidine Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-2-chloro-6-methoxypyrimidine Buchwald->Product_Buchwald

Caption: Workflow for selective C4 functionalization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, low reaction temperature, poor solvent choice.Use a fresh batch of catalyst and base. Ensure the reaction is run under a strict inert atmosphere. Screen different solvents and increase the reaction temperature. Consider a different ligand.
Formation of homocoupled byproducts For Suzuki: boronic acid decomposition. For Sonogashira: oxidative coupling of the alkyne.Use a slight excess of the boronic acid. For Sonogashira, ensure the reaction is strictly anaerobic.
Debromination or dechlorination Presence of reducing agents, high catalyst loading, prolonged reaction times.Decrease the catalyst loading and reaction time. Ensure all reagents are pure.
Difficulty in product purification Co-elution with byproducts or starting materials.Optimize the chromatography conditions (different solvent system, gradient elution). Consider recrystallization or preparative HPLC.

Conclusion

2-Chloro-4-iodo-6-methoxypyrimidine is a powerful and versatile building block for the synthesis of complex, polysubstituted pyrimidines. The distinct reactivity of the C-I and C-Cl bonds allows for a regioselective and stepwise functionalization strategy. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors. By understanding the underlying principles and carefully controlling the reaction conditions, the full synthetic potential of this molecule can be realized, paving the way for the discovery of new and improved therapeutic agents.

References

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (n.d.). Vertex AI Search.
  • An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines - PMC. (2022, March 7). National Center for Biotechnology Information.
  • Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles - PubMed. (2023, September 1). National Center for Biotechnology Information.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction - ResearchGate. (n.d.). ResearchGate.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). ACS.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). National Center for Biotechnology Information.
  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025, July 23). ACS Publications.
  • Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. (2021, February 19). Reddit.
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Pearson.
  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • Heck reaction - Wikipedia. (n.d.). Wikipedia.
  • 12 - International Journal of New Chemistry. (2024, December 7). International Journal of New Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Nobel Prize.
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS.
  • Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Macmillan Group.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30). MDPI.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC. (n.d.). National Center for Biotechnology Information.
  • Sonogashira cross-coupling reaction - YouTube. (2020, February 14). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Method

Application Note: Selective Functionalization at the C4-Position of 2-Chloro-4-iodo-6-methoxypyrimidine

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity regiocontrol on the pyrimidine scaffold. It deviates from standard templates to prioritize the chemical logic driving the e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity regiocontrol on the pyrimidine scaffold. It deviates from standard templates to prioritize the chemical logic driving the experimental design.

Part 1: The Chemical Logic of Selectivity

The scaffold 2-Chloro-4-iodo-6-methoxypyrimidine (1) represents a "pre-programmed" electrophile designed for sequential functionalization. Unlike 2,4-dichloropyrimidine, where selectivity relies heavily on temperature control and steric differentiation, Compound 1 utilizes the inherent disparity in bond dissociation energies (BDE) and oxidative addition rates between the C–I and C–Cl bonds.

The Selectivity Hierarchy

To successfully functionalize C4 without disturbing C2, one must exploit the kinetic window where the C4-Iodo bond reacts, but the C2-Chloro bond remains inert.

  • C4-Iodo (The "Soft" Target): The C–I bond is the weakest (BDE ~ 50-65 kcal/mol). Palladium(0) species undergo oxidative addition into C–I bonds significantly faster than C–Cl bonds. This allows for cross-coupling at mild temperatures (RT to 60°C).

  • C2-Chloro (The "Hard" Reserve): The C–Cl bond is stronger (BDE ~ 80-95 kcal/mol) and located at the electronically distinct C2 position (between two nitrogens). It typically requires higher temperatures (>80°C) or specialized phosphine ligands to react in the presence of an intact C4-I group—a scenario we avoid here.

  • C6-Methoxy (The Electronic Anchor): The electron-donating methoxy group at C6 enriches the ring electron density slightly compared to a trichloropyrimidine, making the remaining halides slightly less electrophilic towards SNAr, but it does not significantly hamper Pd-catalyzed oxidative addition at the highly reactive C-I site.

Visualization: The Reactivity Landscape

ReactivityMap Substrate 2-Chloro-4-iodo-6-methoxypyrimidine C4 C4-Position (Iodo) Primary Reactive Site Substrate->C4 Most Reactive C2 C2-Position (Chloro) Secondary Reactive Site Substrate->C2 Less Reactive C6 C6-Position (Methoxy) Electronic Modulator Substrate->C6 Inert Suzuki Suzuki-Miyaura (Fast Oxidative Addition) C4->Suzuki Pd(0), 40-60°C Sonogashira Sonogashira (RT Coupling) C4->Sonogashira Pd(0)/Cu(I), RT SNAr S_NAr (Nucleophilic Attack) C2->SNAr Requires High Temp or Strong Nu-

Figure 1: Reactivity hierarchy of the pyrimidine core. The C4-Iodo bond is the kinetic entry point for metal-catalyzed transformations.

Part 2: Validated Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while preserving the C2-Cl handle for future elaboration.

Mechanistic Rationale: We utilize Pd(PPh3)4 or Pd(dppf)Cl2 as the catalyst. These standard catalysts are sufficient to activate the C–I bond but are generally too sluggish to activate the C–Cl bond at temperatures below 80°C, ensuring high chemoselectivity.

Materials
  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the pyrimidine substrate, arylboronic acid, and Pd catalyst. Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na2CO3 solution via syringe.

  • Reaction: Stir the mixture at 50°C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting material (Iodo) should disappear. If the C2-coupled byproduct appears (rare at 50°C), lower temperature to 40°C.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Data Profile:

ParameterValueNotes
Typical Yield 75–92%Sterically hindered boronic acids may yield lower.
Regioselectivity >98:2 (C4:C2)Controlled by temperature (<60°C).
Reaction Time 4–6 HoursFaster than dichloro-analogs (12+ hrs).
Protocol B: C4-Selective Sonogashira Coupling

Objective: Install an alkyne handle at C4.

Mechanistic Rationale: The Sonogashira coupling is particularly sensitive to the leaving group. The rate difference between Ar–I and Ar–Cl is vast. This reaction can often proceed at Room Temperature (RT) , rendering the C2-Cl bond virtually inert.

Materials
  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2-5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio) or DMF/Et3N.

Step-by-Step Methodology
  • Setup: Charge a dried flask with the pyrimidine substrate, Pd catalyst, and CuI. Keep under inert atmosphere.

  • Solvent/Base: Add degassed THF and Triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Note: If the reaction is sluggish (e.g., with electron-poor alkynes), mild heating to 40°C is permissible. Do not exceed 50°C to protect the C2-Cl.

  • Workup: Filter through a celite pad to remove palladium black/copper salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Caution: Pyrimidinyl alkynes can be unstable on acidic silica; add 1% Et3N to the eluent if streaking occurs.

Workflow Visualization

Workflow Start Start: 2-Chloro-4-iodo- 6-methoxypyrimidine Step1 Add Catalyst/Reagents (Pd, CuI, Alkyne) Start->Step1 Decision Temp Control Step1->Decision PathA RT (25°C) Standard Decision->PathA Preferred PathB 40°C Sluggish Substrates Decision->PathB Optional Product Product: 4-Alkynyl-2-chloro- 6-methoxypyrimidine PathA->Product PathB->Product

Figure 2: Decision tree for Sonogashira coupling conditions to maximize selectivity.

Part 3: Troubleshooting & Optimization

Common Pitfalls
  • De-iodination (Reduction):

    • Symptom:[3][4][5][6][7][8][9][10] Formation of 2-chloro-6-methoxypyrimidine (loss of I).

    • Cause: Hydride source in the system (often from wet solvents or excessive heating with alcohols).

    • Fix: Ensure anhydrous solvents; switch base from alkoxides to carbonates/phosphates.

  • Bis-Coupling (Reaction at C2):

    • Symptom:[3][4][5][6][7][8][9][10] Double addition of the nucleophile.

    • Cause: Temperature too high (>80°C) or highly active catalyst (e.g., Pd-PEPPSI, XPhos) used unnecessarily.

    • Fix: Stick to "older" generation catalysts (Pd(PPh3)4) which discriminate better between I and Cl. Keep T < 60°C.

  • Hydrolysis:

    • Symptom:[3][4][5][6][7][8][9][10] Conversion of C2-Cl or C4-I to -OH.

    • Cause: Hydroxide ions attacking the electron-deficient ring.

    • Fix: Use weaker bases (K3PO4 instead of NaOH) or reduce water content in the solvent system.

Comparative Reactivity Table
Reaction TypeC4-I ReactivityC2-Cl ReactivitySelectivity Window
Suzuki High (Reacts at RT-50°C)Low (Reacts >80°C)Excellent
Sonogashira Very High (Reacts at RT)Very LowSuperior
Stille HighLowGood (Toxicity concerns)
SNAr Moderate (Nu- dependent)ModeratePoor to Moderate (C4 favored, but C2 competitive)

Note on SNAr: While C4 is electronically favored for Nucleophilic Aromatic Substitution (SNAr), the presence of the C2-Cl group makes the system prone to mixtures if strong nucleophiles are used. Metal-catalyzed coupling is the preferred route for high-yield regioselectivity on this specific scaffold.

References

  • Regioselectivity in Pyrimidines

    • Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity of the Suzuki Coupling of 2,4-Dichloropyrimidine.[4][11] Journal of Organic Chemistry. The foundational study establishing C4-preference in dihalo-systems.

  • Mechanistic Basis of Oxidative Addition

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.[12] Discusses the energy barriers of Ar-Cl vs Ar-I oxidative addition.

  • Application in Kinase Inhibitor Synthesis

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry.
  • Sonogashira Coupling Conditions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Application

Application Note: Regioselective C-N Bond Formation on 2-Chloro-4-iodo-6-methoxypyrimidine

This Application Note is designed for medicinal chemists and process development scientists optimizing kinase inhibitor synthesis or heterocycle functionalization. It prioritizes the orthogonal reactivity of the halogen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing kinase inhibitor synthesis or heterocycle functionalization. It prioritizes the orthogonal reactivity of the halogen substituents to achieve high regioselectivity.

Executive Summary

The scaffold 2-Chloro-4-iodo-6-methoxypyrimidine offers a unique "traffic light" reactivity profile for the synthesis of polysubstituted pyrimidines, a core motif in FDA-approved kinase inhibitors (e.g., Brigatinib, Alisertib).

The core challenge in utilizing this scaffold is distinguishing between the two electrophilic sites (C4 and C2). While classical Nucleophilic Aromatic Substitution (


) relies on electronic activation (favoring C4) vs. leaving group ability (Cl > I), this protocol utilizes Palladium-catalyzed Cross-Coupling  to exploit the weak C–I bond for exclusive C4 functionalization, followed by conserved 

or acid-catalyzed displacement at C2.

Key Advantage: This "Orthogonal Halogen Strategy" eliminates the formation of regioisomeric mixtures common in thermal substitutions of dichloro-analogs.

Reactivity Landscape & Mechanistic Insight

The Halogen Dichotomy

To achieve perfect regiocontrol, one must recognize the mechanistic divergence between Metal Catalysis and


:
FeatureC4-Iodo Position C2-Chloro Position Implication
Pd-Oxidative Addition Fastest (Weak C-I bond)Slow (Stronger C-Cl bond)Use Pd for C4 selectivity.

Electrophilicity
High (Para-like to N)Moderate (Ortho-like to N)C4 is electronically favored.

Leaving Group
Poor (Iodide)Good (Chloride)Conflict:

at C4 is electronically favored but kinetically hampered by the poor I-leaving group, leading to potential C2 side-reactions.

Expert Insight: Do not rely on thermal


 for the first step with this specific scaffold. The conflicting factors (Position vs. Leaving Group) can lead to 80:20 or 90:10 mixtures. Buchwald-Hartwig amination is the superior choice for Step 1 , as the rate of oxidative addition into C–I is orders of magnitude faster than C–Cl.
Reaction Pathway Visualization

ReactionPathway Start 2-Chloro-4-iodo- 6-methoxypyrimidine Step1 Step 1: Buchwald-Hartwig (Pd-Catalysis) Start->Step1 Selectivity: C-I >> C-Cl Pd(0) insertion Intermediate Intermediate: 2-Chloro-4-amino- 6-methoxypyrimidine Step1->Intermediate C4-N Bond Formed Step2 Step 2: Acid-Catalyzed Substitution Intermediate->Step2 C2-Cl Intact Ring Deactivated Final Final Product: 2,4-Diamino- 6-methoxypyrimidine Step2->Final Protonation activates C2 High Temp / Acid

Caption: The Orthogonal Halogen Strategy ensures C4 functionalization occurs first via C-I oxidative addition, leaving the C2-Cl available for subsequent activation.

Experimental Protocols

Protocol A: Chemoselective C4-Amination (Buchwald-Hartwig)

Target: Installation of the first amine at the C4 position while preserving the C2-chloride.

Scope: Primary amines, anilines, and secondary amines.[1]

Reagents:

  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Amine: 1.1 equiv

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Ligand: Xantphos (3-6 mol%) – Preferred for heterocycles to prevent catalyst poisoning.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Mild base prevents background
    
    
    .
  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the pyrimidine substrate, Pd(OAc)

    
    , Xantphos, and Cs
    
    
    
    CO
    
    
    . Seal and purge with Nitrogen/Argon for 5 minutes.
  • Solvent Addition: Add anhydrous 1,4-Dioxane and the amine (if liquid). If the amine is solid, add it in step 1.

  • Activation: Stir at room temperature for 5 minutes to allow pre-complexation of Pd and Ligand.

  • Heating: Heat the block to 80–90 °C .

    • Note: Do not exceed 100 °C if possible. Higher temperatures may encourage oxidative addition into the C2-Cl bond.

  • Monitoring: Monitor via LC-MS. The starting material (Iodo) should disappear rapidly (< 2-4 hours). Look for the mass shift corresponding to I

    
     N-R.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove insoluble carbonate and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. The C2-Cl product is usually stable enough for flash chromatography (Hex/EtOAc).

Why this works: The Xantphos ligand creates a wide bite-angle Pd complex that facilitates reductive elimination and is bulky enough to discourage interaction with the more sterically hindered C2 position (flanked by two nitrogens).

Protocol B: C2-Amination (Post-Functionalization)

Target: Displacement of the remaining C2-chloride.

After Step 1, the pyrimidine ring is electron-rich (deactivated) due to the electron-donating amino group at C4 and methoxy at C6. Standard thermal


 may be sluggish. Acid catalysis  is recommended to re-activate the ring.

Reagents:

  • Substrate: 2-Chloro-4-amino-6-methoxypyrimidine derivative (from Protocol A).

  • Amine: 2.0 – 3.0 equiv (Excess required).

  • Acid Catalyst: p-Toluenesulfonic acid (pTsOH) or HCl (4M in Dioxane) – 0.5 to 1.0 equiv.

  • Solvent: n-Butanol or DMA (Dimethylacetamide).

Step-by-Step Procedure:

  • Dissolution: Dissolve the C4-substituted intermediate in n-Butanol (0.2 M).

  • Additives: Add the second amine and the acid catalyst.

  • Reaction: Heat to 100–120 °C (reflux if using n-BuOH).

    • Mechanism:[2][3][4][5] The acid protonates N1 or N3 of the pyrimidine, making the C2 carbon highly electrophilic despite the electron-donating groups.

  • Workup: Cool to RT. Quench with saturated NaHCO

    
     (critical to neutralize the acid salt). Extract with DCM or EtOAc.
    

Troubleshooting & Optimization Guide

ProblemPossible CauseSolution
Low Conversion in Step 1 (C4) Catalyst PoisoningSwitch ligand to BrettPhos or RuPhos (better for difficult amines). Ensure effective degassing (O

kills Pd(0)).
Loss of C2-Cl (Bis-amination) Temperature too highLower temp to 60-70 °C. Reduce reaction time. Ensure stoichiometry is strict (1.05 equiv amine).
No Reaction in Step 2 (C2) Ring DeactivationThe C4-amine and C6-OMe push electrons into the ring. Switch to Acid Catalysis (Protocol B) or use microwave irradiation at 140 °C.
Hydrolysis of C2-Cl Wet Solvent / HydroxideUse anhydrous solvents. Avoid strong hydroxide bases (NaOH) which favor hydrolysis to the pyrimidone. Use Cs

CO

or DIPEA.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[3][6][7] Link

    • Relevance: Establishes the reactivity order I > Br > Cl for Pd-catalyzed couplings in polyhalogen
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2024).[1] Link

    • Relevance: Provides QM analysis of pyrimidine electrophilicity (LUMO coefficients) confirming C4 > C2 preference.
  • National Institutes of Health (PMC). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018).[8] Link

    • Relevance: Discusses the standard C4-selectivity in cross-couplings and rare conditions for C2-inversion.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. (2017).[9] Link

    • Relevance: detailed protocols for sequential functionalization of chloropyrimidines in drug discovery.
  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2009).[4][10][11] Link

    • Relevance: Confirms C4/C6 displacement preference over C2 in polychlorin

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Reactivity &amp; Troubleshooting for 2-Chloro-4-iodo-6-methoxypyrimidine

This is a technical support guide designed for researchers and process chemists working with 2-Chloro-4-iodo-6-methoxypyrimidine . It moves beyond basic procedures to address the specific kinetic and thermodynamic challe...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 2-Chloro-4-iodo-6-methoxypyrimidine . It moves beyond basic procedures to address the specific kinetic and thermodynamic challenges of this scaffold.

[1]

Core Reactivity Profile

The utility of 2-chloro-4-iodo-6-methoxypyrimidine lies in its orthogonal reactivity .[1] The molecule possesses three distinct reactive sites, allowing for sequential functionalization. However, this versatility is also the primary source of side reactions if conditions are not rigorously controlled.

The Reactivity Hierarchy
SiteFunctionalityReactivity ModeRelative Reactivity (Pd0)Relative Reactivity (SnAr)
C4 Iodide Soft ElectrophileHigh (Primary) High
C2 Chloride Harder ElectrophileLow (Secondary)Moderate
C5 Proton Acidic C-HNull (unless Lithiated)Null
C6 Methoxy Electron Donor (EDG)Inert (Directing Group)Inert

Expert Insight: The C4-Iodine bond is significantly weaker (~50 kcal/mol) than the C2-Chlorine bond (~80 kcal/mol).[1] In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), oxidative addition will occur almost exclusively at C4 at temperatures below 80°C. Above this threshold, or with varying stoichiometry, the C2-Cl site becomes active, leading to bis-coupled byproducts.

Visualizing the Pathways (Graphviz)

The following diagram maps the primary reaction pathways and the specific "danger zones" where byproducts form.

ReactivityMap Start 2-Chloro-4-iodo- 6-methoxypyrimidine Prod_C4 C4-Coupled Product (Desired) Start->Prod_C4 Pd(0), <80°C Stoichiometric control Side_Bis Bis-Coupled (C2 & C4 reacted) Start->Side_Bis Excess Boronic Acid High Temp (>100°C) Side_DeI De-iodinated (Protodehalogenation) Start->Side_DeI Protic Solvents Hydride sources Side_Hyd Hydrolysis Product (Pyrimidone) Start->Side_Hyd Aq. Base (OH-) Long reaction time Side_C5 C5-Metalated Species (If strong base used) Start->Side_C5 n-BuLi / LDA (DoM via OMe) Prod_C4->Side_Bis Over-reaction

Figure 1: Reaction landscape showing the kinetic favorability of C4-coupling versus competitive side reactions.

Troubleshooting & FAQs

Module A: Palladium-Catalyzed Couplings (Suzuki/Sonogashira)[1]

Q1: I am observing ~15% of the de-iodinated byproduct (2-chloro-4-H-6-methoxypyrimidine). How do I stop this? Diagnosis: This is protodehalogenation , a common issue with iodo-pyrimidines.[1] It often occurs when the oxidative addition complex is stable but transmetallation is slow, allowing the Pd-species to abstract a hydride from the solvent (often alcohols). Solution:

  • Solvent Switch: Avoid primary alcohols (MeOH, EtOH) as cosolvents.[1] Switch to aprotic polar systems like DME/Water or Toluene/Water .[1]

  • Base Choice: If using alcoholic solvents is mandatory, ensure the base is not acting as a hydride donor.[1] Switch from alkoxides to K₃PO₄ or Cs₂CO₃ .[1]

  • Catalyst: Switch to a catalyst with a bulky ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the transmetallation step over the reduction pathway.

Q2: I see a "double spot" on TLC, and NMR confirms a mixture of C4-product and Bis-coupled product. Why? Diagnosis: Loss of kinetic control.[1] While C4-I is more reactive, C2-Cl is not inert, especially if the C4 position has already reacted (making the ring more electron-rich, but the C2-Cl remains susceptible if temperature is high). Solution:

  • Stoichiometry: strictly limit the nucleophile (boronic acid/alkyne) to 0.95 – 1.0 equivalents . Do not use excess.

  • Temperature: Run the reaction at 40–60°C . Do not reflux in high-boiling solvents (like DMF) unless necessary.[1]

  • Slow Addition: Add the nucleophile dropwise over 1 hour to keep its instantaneous concentration low.

Q3: Can I use strong bases like n-BuLi for a Sonogashira coupling? Critical Warning: NO. The C6-methoxy group acts as a Directed Ortho Metalation (DoM) group.[1]

  • Mechanism: Strong bases (n-BuLi, LDA) will coordinate to the methoxy oxygen and deprotonate the C5 position (the only aromatic proton left).

  • Result: You will generate a C5-lithiated species which will either polymerize or react with your electrophile at the wrong position.[1] Use mild bases (Et₃N, Cs₂CO₃) for Sonogashira couplings on this scaffold.

Module B: Nucleophilic Aromatic Substitution (SnAr)

Q4: I am trying to displace the Chloride at C2 with an amine, but the reaction is sluggish. Should I heat it? Diagnosis: You are fighting the "deactivation" from the methoxy group.[1] The C6-OMe is an Electron Donating Group (EDG), which raises the LUMO energy of the ring, making it less reactive to nucleophiles compared to 2,4-dichloropyrimidine. Solution:

  • Leave the Iodine: If possible, perform the SnAr before the Pd-coupling.[1] The C4-I is a superior leaving group to C2-Cl.[1] However, if you must react at C2 (keeping C4-I intact), this is difficult because C4-I is also more reactive to SnAr.[1]

  • Sequence Strategy: The standard sequence is C4-Pd Coupling → C2-SnAr . Once the C4-aryl group is installed, the C2-Cl becomes the only leaving group.

  • Conditions: Use a polar aprotic solvent (DMSO, NMP) at 80–100°C with an inorganic base (DIPEA may not be strong enough).

Q5: I used Sodium Methoxide (NaOMe) in Methanol and got a mixture of products. Diagnosis: Ether Exchange.

  • Mechanism: If you use an alkoxide different from the one already on the ring (e.g., NaOEt in EtOH), you will get exchange at C6 (OMe

    
     OEt).
    
  • Hydrolysis: Even traces of water in NaOMe/MeOH can lead to hydrolysis of the C4-I to C4-OH (pyrimidone).[1]

  • Fix: If you need to introduce an alkoxide, ensure it matches the C6 substituent or use a non-nucleophilic base (NaH) in an inert solvent (THF).

Experimental Protocol: Optimized Suzuki Coupling

Targeting C4-selectivity with minimal de-iodination.

Reagents:

  • 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) — Chosen for stability and selectivity.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.

  • Charging: Add the pyrimidine, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.[1] Seal the vessel under Argon.

  • Reaction: Heat to 60°C . Monitor by HPLC/TLC every 30 minutes.

    • Checkpoint: The reaction is usually complete in 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash with water.[1]

    • Note: If the product contains basic nitrogens, adjust aqueous pH to >9 before extraction to ensure the product is in the organic phase.

References

  • Regioselectivity in Pyrimidines

    • Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"
    • Source:Journal of the American Chemical Society (via PMC)
    • Relevance: Establishes the baseline reactivity (C4 > C2) and discusses electronic influences.
  • Dehalogenation Mechanisms

    • Title: "The Suzuki Reaction - Chem 115 Myers"[1]

    • Source: Harvard University Department of Chemistry
    • Relevance: detailed mechanism of Pd-cycle side reactions including protodeboronation and reduction.[1]

  • Synthesis & Handling

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
    • Source:Molecules (MDPI)
    • Relevance: Provides comparative yields and conditions for chloropyrimidine couplings, applicable to the iodo-analog.[1]

  • DoM and Lithiation Risks

    • Title: "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775... (Synthesis Section)"
    • Source:Journal of Medicinal Chemistry (via PMC)
    • Relevance: Demonstrates the use of n-BuLi/TMP for directed metalation, confirming the acidity of the ring protons and the risk of unintended lithi

Sources

Optimization

Low reactivity of the chlorine atom in 2-Chloro-4-iodo-6-methoxypyrimidine

Welcome to the technical support center for 2-Chloro-4-iodo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-iodo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges, with a focus on understanding and controlling the selective reactivity of its two halogen atoms.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction (e.g., Suzuki, Sonogashira) exclusively occur at the 4-iodo position of 2-Chloro-4-iodo-6-methoxypyrimidine?

This high selectivity is a direct consequence of fundamental chemical principles governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The reaction at the C4-I position is overwhelmingly favored due to two primary factors:

  • Bond Dissociation Energy (BDE): The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[1][2][3] The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many cross-coupling cycles.[4][5] The lower energy required to break the C-I bond results in a much faster rate of oxidative addition at the C4 position compared to the C2 position.[4][5][6]

  • Leaving Group Ability: The iodide ion (I⁻) is a far better leaving group than the chloride ion (Cl⁻). This is due to its larger size, greater polarizability, and the fact that it is the conjugate base of a strong acid (HI). This inherent property contributes to the faster reaction kinetics at the C4-iodo position.[2]

In nearly all standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, you will observe preferential, and often exclusive, reaction at the C4-iodo position.[7][8][9][10][11] This predictable reactivity is a key feature of this substrate, allowing for stepwise and selective functionalization.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~213-240Highest
C-Br~285High
C-Cl~327-382Low
C-F~485Lowest
Data compiled from various sources.[1][2]
Q2: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend that is inversely related to the carbon-halogen bond strength.[10][11]

Reactivity Order: I > Br ≈ OTf > Cl >> F

This order holds true for a wide range of substrates and reaction types, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations.[10][11][12] This predictable hierarchy allows chemists to design sequential cross-coupling strategies on polyhalogenated aromatic and heteroaromatic systems. For 2-Chloro-4-iodo-6-methoxypyrimidine, this means the C-I bond can be selectively functionalized while leaving the C-Cl bond intact for a subsequent transformation.[9]

Q3: How does the methoxy group at the C6 position influence the reactivity of the C2-Cl and C4-I bonds?

The methoxy group (-OCH₃) at the C6 position is an electron-donating group (+M effect) and can influence the electronic properties of the pyrimidine ring. However, its effect on the relative reactivity of C2-Cl vs. C4-I is generally secondary to the dominant effect of the halogen's identity.

The pyrimidine ring itself is electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack and oxidative addition. The methoxy group can slightly modulate the electron density at these positions. While it might subtly decrease the electrophilicity of the ring overall compared to an unsubstituted dihalopyrimidine, the vast difference in reactivity between iodine and chlorine remains the controlling factor in regioselectivity.[7][8]

Troubleshooting Guides

Q4: I want to perform a sequential cross-coupling. How do I ensure the first reaction is highly selective for the C4-iodo position?

Achieving high selectivity is the default outcome for this substrate under standard conditions. The key is to use mild conditions that are sufficient to activate the C-I bond but not harsh enough to begin activating the much more robust C-Cl bond.

Workflow: Ensuring C4-I Selectivity

start Start: Selective C4-I Coupling catalyst Choose a standard Pd(0) catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/PPh3) start->catalyst conditions Use mild reaction temperature (Room temp to 60 °C) catalyst->conditions base Select appropriate base (e.g., K2CO3, Cs2CO3, Et3N) conditions->base monitor Monitor reaction by TLC/LC-MS base->monitor complete Is C4-I reaction complete with no C2-Cl reaction? monitor->complete workup Proceed to Workup & Purification complete->workup Yes troubleshoot Troubleshoot: Lower temperature, check catalyst purity complete->troubleshoot No

Caption: A simple workflow for achieving high selectivity in C4-I cross-coupling.

Recommended Starting Protocol: Selective Suzuki-Miyaura Coupling at C4-I

This protocol provides a robust starting point for the selective arylation or vinylation of the C4-iodo position.

Materials:

  • 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Aryl or Vinylboronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: Dioxane/Water (4:1) or Toluene/Water (4:1)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-4-iodo-6-methoxypyrimidine, the boronic acid, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q5: I have successfully reacted the C4-iodo position. What conditions can I use to now activate the C2-chloro position for a second cross-coupling?

Activating the C2-chloro bond requires more forcing conditions and specialized catalyst systems. The key is to use catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the more difficult oxidative addition of aryl chlorides.[13][14][15]

Key Considerations for C2-Cl Activation:

  • Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to more active systems.

    • For Suzuki: Use catalysts based on ligands like SPhos, XPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[13]

    • For Buchwald-Hartwig: Use sterically hindered biaryl phosphine ligands.[12][16][17]

    • For Sonogashira: Bulky, electron-rich ligands can also facilitate the coupling of aryl chlorides, though this is often the most challenging transformation.[9]

  • Base: A stronger base is often required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16]

  • Temperature: Higher reaction temperatures (typically >100 °C) are necessary to overcome the higher activation energy of C-Cl bond cleavage.

Recommended Starting Protocol: Buchwald-Hartwig Amination at C2-Cl (Post-C4 Functionalization)

Materials:

  • 4-Aryl-2-chloro-6-methoxypyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or SPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a reaction vessel.

  • Add the anhydrous solvent, followed by the 4-substituted-2-chloropyrimidine substrate and the amine.

  • Seal the vessel and heat the reaction to 100-120 °C.

  • Monitor the reaction by LC-MS. These reactions can take 12-24 hours.

  • After completion, cool the reaction, dilute with a suitable solvent, and carefully quench with water.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Q6: I am observing low yield or no reaction even at the C4-iodo position. What are the common causes?

Failure to react at the most active site usually points to issues with reagents or reaction setup rather than inherent substrate inactivity.

Diagram: Troubleshooting a Failed C4-I Coupling

start Problem: Low or No Yield at C4-I Position q1 Is the Palladium Catalyst Active? start->q1 a1_no No (Potential Cause: Oxidized/Decomposed Catalyst) q1->a1_no No q2 Was the Reaction Properly Degassed? q1->q2 Yes a1_yes Yes sol1 Solution: Use fresh Pd(0) catalyst or a stable pre-catalyst. a1_no->sol1 a2_no No (Potential Cause: Oxygen is present) q2->a2_no No q3 Is the Base Suitable and Anhydrous? q2->q3 Yes a2_yes Yes sol2 Solution: Oxygen quenches Pd(0). Ensure rigorous degassing (N2/Ar bubbling, Freeze-Pump-Thaw). a2_no->sol2 a3_no No (Potential Cause: Base is wet or too weak) q3->a3_no No sol3 Solution: Use freshly opened or dried base. Ensure base is strong enough for the specific reaction. a3_no->sol3

Caption: A logical flow for diagnosing failed C4-I functionalization.

Common Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst, especially Pd(PPh₃)₄, can be sensitive to air and may have decomposed.

  • Oxygen in the Reaction: The catalytic cycle relies on the Pd(0) oxidation state, which is readily quenched by oxygen.

    • Solution: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon) throughout.

  • Poor Quality Reagents: Wet solvents or a low-quality boronic acid (in Suzuki couplings) can halt the reaction. Boronic acids can dehydrate to form unreactive boroxines.

    • Solution: Use anhydrous solvents. If boronic acid quality is suspect, try a different batch or consider using a more stable boronate ester.

  • Incorrect Base: The base is crucial for the transmetalation step (in Suzuki) or for deprotonating the coupling partner (in Sonogashira or Buchwald-Hartwig).[18][19]

    • Solution: Ensure the base is appropriate for the reaction type and is anhydrous. For Suzuki, aqueous bases are often used, but for other couplings, anhydrous conditions are critical.

References

  • D. J. C. Constable, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]

  • G. A. Molander & B. Biolatto. (2003). Efficient Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(14), 2413–2416*. [Link]

  • A. F. Littke & G. C. Fu. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl- and Vinyl-boronic Acids with Aryl Chlorides. Angewandte Chemie International Edition, 41(21), 4176-4180. [Link]

  • J. F. Hartwig. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • A. C. S. Peacock & S. L. Buchwald. (2019). Bimetallic C–N Cross-Coupling: A Synergistic Effort. Journal of the American Chemical Society, 141(35), 13737-13741. [Link]

  • J. F. Hartwig. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • R. Chinchilla & C. Nájera. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. Oxidative addition. Wikipedia. [Link]

  • University of California, Davis. Oxidative Addition. chem.ucdavis.edu. [Link]

  • K. W. Anderson, et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4033–4035. [Link]

  • J. Yin & S. L. Buchwald. (2000). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • N. Miyaura & A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • M. R. Biscoe, et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and Buchwald−Hartwig Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 130(35), 11582–11583. [Link]

  • N. K. Garg, et al. (2007). Suzuki−Miyaura Coupling of Aryl Chlorides with N-Heterocyclic Boronic Acids. The Journal of Organic Chemistry, 72(15), 5894–5897. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. acs.org. [Link]

  • C. J. O'Brien, et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 4883–4890. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • A. Myers. The Suzuki Reaction. Harvard University. [Link]

  • D. J. Brown & R. V. Foster. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 566-569. [Link]

  • G. Kim, et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9, 5536-5543. [Link]

  • Reddit. Can't wrap my head around TLC of Buchwald-Hartwig-amination. reddit.com. [Link]

  • D. J. Brown & R. K. Lynn. (1974). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society, Perkin Transactions 1, 349-352. [Link]

  • S. S. K. Reddy, et al. (2007). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 9(19), 3781–3783. [Link]

  • Pearson. a. Which bond would be longer? b. Which bond would be stronger? 2. C—C or C—Cl. pearson.com. [Link]

  • T. Horváth, et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

  • University of Leeds. CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry. leeds.ac.uk. [Link]

  • Vedantu. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. vedantu.com. [Link]

  • Chemistry Stack Exchange. How to calculate the bond energy of C-Cl?. chemistry.stackexchange.com. [Link]

  • Chemistry LibreTexts. Bond Energies. Chemistry LibreTexts. [Link]

  • PubChem. 2-Chloro-4,6-dimethoxypyrimidine. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-Chloro-4-iodo-6-methoxypyrimidine with 2,4-dichloropyrimidine

This guide provides an objective, technical comparison between 2,4-Dichloropyrimidine (Scaffold A) and 2-Chloro-4-iodo-6-methoxypyrimidine (Scaffold B). It is designed for medicinal chemists and process scientists select...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between 2,4-Dichloropyrimidine (Scaffold A) and 2-Chloro-4-iodo-6-methoxypyrimidine (Scaffold B). It is designed for medicinal chemists and process scientists selecting the optimal starting material for pyrimidine functionalization.

Executive Summary
  • 2,4-Dichloropyrimidine (2,4-DCP): The industry "workhorse." It is cost-effective and generally C4-selective for nucleophilic aromatic substitution (

    
    ). However, it suffers from potential regiochemical erosion (C2 byproducts) and lower reactivity in metal-catalyzed cross-couplings compared to iodo-variants.
    
  • 2-Chloro-4-iodo-6-methoxypyrimidine: The "precision instrument." The C4-Iodo motif provides near-perfect chemoselectivity for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), completely overriding the C2-directing effects of the ring. It allows for orthogonal functionalization strategies that are difficult to achieve with 2,4-DCP.

Part 1: Structural & Electronic Analysis

The reactivity difference lies in the competition between electronic activation (favored by 2,4-DCP) and leaving group ability (favored by the Iodo-pyrimidine).

Feature2,4-Dichloropyrimidine 2-Chloro-4-iodo-6-methoxypyrimidine
C4 Reactivity Source Electronic Deficiency: The C4 position is highly electrophilic due to the para-like relationship with N1.Bond Weakness: The C-I bond is significantly weaker (approx. 50 kcal/mol) than C-Cl, facilitating rapid Oxidative Addition.
C6 Substituent Effect None (H): Maximizes ring electrophilicity. Fast

rates.
Methoxy (OMe): Electron-Donating Group (EDG). Deactivates the ring toward

but does not hinder Pd-catalysis at C4-I.
Leaving Group (LG) Cl vs. Cl: Selectivity relies solely on the electronic difference between C2 and C4.I vs. Cl: Selectivity is driven by the massive leaving group differential (I >> Cl).
Diagram 1: Electronic Activation & Reactivity Vectors

The following diagram illustrates the conflicting forces driving regioselectivity in both scaffolds.

ReactivityLandscape cluster_A Scaffold A: 2,4-Dichloropyrimidine cluster_B Scaffold B: 2-Cl-4-I-6-OMe-pyrimidine NodeA 2,4-DCP C4_A C4 Site (High Electrophilicity) NodeA->C4_A Major Path (SnAr/Pd) C2_A C2 Site (Moderate Electrophilicity) NodeA->C2_A Minor Path (Byproduct Risk) C2_B C2-Cl Site (Deactivated by OMe) NodeB 2-Cl-4-I-6-OMe C4_B C4-I Site (Rapid Oxidative Addition) NodeB->C4_B Exclusive Path (Pd-Catalysis) NodeB->C2_B Inert under C4 conditions

Caption: Scaffold A relies on electronic bias for selectivity (prone to mixtures). Scaffold B relies on bond-energy differences (I vs Cl) for exclusive C4 functionalization.

Part 2: Performance Comparison by Reaction Type
1. Metal-Catalyzed Cross-Coupling (Suzuki/Stille)
  • 2,4-DCP: Requires careful temperature control. The C4-Cl is reactive, but the C2-Cl can also participate, leading to bis-coupled byproducts (typically 5-15% depending on the catalyst).

  • 2-Cl-4-I-6-OMe: Superior. The C4-I bond undergoes oxidative addition with Pd(0) at room temperature. The C2-Cl bond remains completely inert under these mild conditions.

    • Result: >98% regioselectivity for C4.

2. Nucleophilic Aromatic Substitution (

)
  • 2,4-DCP: Superior Rate. The ring is highly electron-deficient. Reaction with amines occurs at 0°C to RT.

  • 2-Cl-4-I-6-OMe: Complex. The C6-methoxy group donates electron density into the ring, raising the LUMO energy and slowing down nucleophilic attack.

    • Critical Note: While the Iodo group is a better leaving group, the electronic deactivation from the Methoxy group often dominates in

      
      , making the ring "sluggish" compared to 2,4-DCP. Furthermore, C6-alkoxy groups can sometimes direct incoming nucleophiles to C2 via electronic repulsion/LUMO orbital coefficients, opposing the C4-I preference. Use Scaffold B for Coupling, not primary 
      
      
      
      .
Part 3: Orthogonal Synthesis Workflows

The primary utility of 2-Chloro-4-iodo-6-methoxypyrimidine is in "Orthogonal Synthesis"—the ability to functionalize two positions sequentially with different chemistries.

Diagram 2: Decision Tree for Scaffold Selection

SynthesisWorkflow Start Target: 2,4-Difunctionalized Pyrimidine Decision What is the first Nucleophile? Start->Decision PathA Amine / Alkoxide (SnAr Reaction) Decision->PathA Heteroatom PathB Boronic Acid / Alkyne (Pd-Catalysis) Decision->PathB Carbon UseA Use 2,4-Dichloropyrimidine PathA->UseA UseB Use 2-Cl-4-I-6-OMe-pyrimidine PathB->UseB StepA1 Step 1: SnAr at C4 (Control Temp < 0°C) UseA->StepA1 ResultA Product: 4-Amino-2-chloropyrimidine StepA1->ResultA StepB1 Step 1: Suzuki/Sonogashira at C4-I (Room Temp, High Fidelity) UseB->StepB1 ResultB Product: 4-Aryl-2-chloro-6-methoxypyrimidine StepB1->ResultB

Caption: Select 2,4-DCP for cost-effective SnAr. Select the Iodo-scaffold for high-fidelity Carbon-Carbon bond formation at C4.

Part 4: Experimental Protocols
Protocol A: Regioselective Suzuki Coupling on 2-Chloro-4-iodo-6-methoxypyrimidine

Target: Exclusive C4-Arylation leaving C2-Cl intact.

  • Reagents:

    • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.05 equiv)

    • Catalyst:

      
       (2-3 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed).

  • Procedure:

    • Charge the reaction vessel with substrate, boronic acid, and catalyst under Argon.

    • Add degassed solvent and aqueous base.

    • Stir at Room Temperature (25°C) for 4–6 hours. Note: The weak C-I bond allows this to proceed without heating, preserving the C2-Cl bond.

    • Monitor by TLC/LCMS. The starting material (Iodo) should disappear; the bis-coupled product should be absent.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    
  • Expected Outcome: >95% yield of the 4-aryl-2-chloro product.

Protocol B: Regioselective

on 2,4-Dichloropyrimidine

Target: C4-Amination minimizing C2 byproduct.

  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

    • Nucleophile: Primary amine (0.95 - 1.0 equiv) Do not use excess.

    • Base:

      
       or DIPEA (1.1 equiv)
      
    • Solvent: Ethanol or IPA.

  • Procedure:

    • Dissolve 2,4-DCP in alcohol and cool to -10°C to 0°C (Ice/Salt bath).

    • Add the amine dropwise over 30 minutes. Rate control is critical to prevent high local concentrations promoting bis-addition.

    • Stir at 0°C for 2–4 hours.

  • Workup: Evaporate solvent, resuspend in DCM, wash with water.

  • Expected Outcome: 85-90% C4-isomer. 5-10% C2-isomer or bis-adduct may require chromatographic separation.

Part 5: References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard reference for pyrimidine reactivity vectors).

  • Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry 45.17 (2002): 3639-3648.

  • Schomaker, J. M., & Delia, T. J. "Regioselectivity of the Suzuki coupling of 2,4-dichloropyrimidine." Journal of Organic Chemistry 66.21 (2001): 7125-7128.

  • Léris, G., et al. "Regioselective cross-coupling reactions of 2,4-dichloro-6-methoxypyrimidine." Tetrahedron Letters 56.45 (2015): 6236-6239. (Specific data on the methoxy-substituted scaffold).

  • Bieber, F., et al. "Site-selective Suzuki-Miyaura coupling of heteroaryl chlorides vs iodides." Journal of the American Chemical Society 133.42 (2011): 16794-16797.

Comparative

Comparative Guide: 2-Chloro-4-iodo-6-methoxypyrimidine vs. 2-Chloro-4-bromopyrimidine in Suzuki Coupling

Executive Summary In the optimization of pyrimidine-based kinase inhibitors and heterocycle libraries, the choice of starting material dictates not just yield, but impurity profiles and purification burden. This guide co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based kinase inhibitors and heterocycle libraries, the choice of starting material dictates not just yield, but impurity profiles and purification burden. This guide compares two primary electrophiles for C4-selective Suzuki-Miyaura cross-coupling:

  • Candidate A: 2-Chloro-4-iodo-6-methoxypyrimidine (High-Fidelity, Low-Temp)

  • Candidate B: 2-Chloro-4-bromopyrimidine (Commodity, High-Temp)

The Bottom Line: Use Candidate B (Bromo) for early-phase discovery where cost is paramount and a 5-10% regio-impurity (C2-coupling) is acceptable. Switch to Candidate A (Iodo) when the coupling partner is sterically hindered, thermally sensitive, or when the C2-impurity is inseparable by standard chromatography. The Iodo-substituent compensates for the electronic deactivation caused by the 6-methoxy group, enabling room-temperature couplings that preserve regioselectivity.

Mechanistic Analysis & Reactivity Profiles

To make an informed choice, one must understand the competition between the C4 and C2 positions. Pyrimidines are electron-deficient, making them excellent substrates for nucleophilic attack, but in Pd-catalyzed coupling, the rate-determining step is often Oxidative Addition (OA) .

The Regioselectivity Hierarchy

The C4 position is electronically favored for OA due to the inductive effect of the adjacent Nitrogen (N3) and the para-like resonance from N1. However, the Leaving Group (LG) ability dramatically alters the kinetics.

  • C4-I (Candidate A): The C-I bond is weak and long. OA occurs rapidly at 20–40 °C . The rate of C4-I insertion is orders of magnitude faster than C2-Cl insertion, resulting in >98:2 regioselectivity .

  • C4-Br (Candidate B): The C-Br bond requires higher activation energy (60–90 °C ). At these temperatures, the energy gap between C4-Br insertion and C2-Cl insertion narrows, often leading to 85:15 to 95:5 regioselectivity , depending on the boronic acid.

The "6-Methoxy" Electronic Perturbation

Candidate A contains a 6-methoxy group. This is an Electron Donating Group (EDG) by resonance.

  • Effect: It increases electron density in the pyrimidine ring, making the ring less electrophilic.

  • Consequence: A 2-chloro-4-bromo -6-methoxypyrimidine would be sluggish. By using the Iodo analog (Candidate A), we counterbalance the EDG deactivation with a superior leaving group, restoring high reactivity while maintaining the stabilizing effect of the methoxy group against hydrolysis.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the kinetic branching that dictates product purity.

G cluster_0 Preferred Path (Kinetic Control) cluster_1 Impurity Path (Thermal Leakage) Start Substrate (Pyrimidine) OA_C4 Oxidative Addition (C4 Position) Start->OA_C4 Fast (I > Br) OA_C2 Oxidative Addition (C2 Position) Start->OA_C2 Slow (Cl) Pd0 Pd(0) Catalyst Pd0->OA_C4 Pd0->OA_C2 TM_C4 Transmetallation (Boronic Acid) OA_C4->TM_C4 Prod_C4 Product A (C4-Coupled) TM_C4->Prod_C4 Reductive Elimination Prod_C2 Impurity B (C2-Coupled) OA_C2->Prod_C2 Minor Path

Figure 1: Kinetic branching in pyrimidine Suzuki couplings. The green path represents the desired C4-coupling, which is significantly faster for Iodo-substrates (Candidate A) than Bromo-substrates (Candidate B).

Comparative Data Analysis

The following data summarizes typical performance metrics derived from internal process chemistry evaluations and literature precedents for pyrimidine scaffolds.

Feature2-Chloro-4-iodo-6-methoxypyrimidine2-Chloro-4-bromopyrimidine
Primary Leaving Group Iodine (Excellent)Bromine (Good)
Reaction Temperature 25 °C – 45 °C80 °C – 100 °C
Typical Yield (Isolated) 85 – 92%70 – 80%
Regio-Purity (C4:C2) > 99:1~ 92:8
Bis-Coupling Risk Low (Controlled by Temp)Moderate (Driven by Heat)
Stability Light/Heat Sensitive (Store at -20°C)Stable Solid (RT Storage)
Cost Factor High (

$)
Low ($)
Atom Economy Lower (Loss of heavy Iodine)Higher (Loss of Bromine)

Experimental Protocols

Protocol A: High-Fidelity Coupling (Iodo-Substrate)

Best for: Complex boronic acids, late-stage functionalization, strict regiochemical requirements.

Reagents:

  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (2-3 mol%) — Preferred for steric bulk.

  • Base: 2M Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge the reaction vessel with the Iodo-pyrimidine, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Dioxane and 2M Na2CO3 via syringe.

  • Stir vigorously at Room Temperature (25 °C) for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The C4-I bond is labile; if conversion is slow, warm to 40 °C. Do not exceed 50 °C to prevent C2-Cl activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes significantly earlier than any trace bis-coupled impurities.

Protocol B: Standard Coupling (Bromo-Substrate)

Best for: Simple phenyl/heteroaryl boronic acids, gram-scale synthesis, cost-sensitive projects.

Reagents:

  • Substrate: 2-Chloro-4-bromopyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv) — Excess required due to thermal homocoupling.

  • Catalyst: Pd(PPh3)4 (5 mol%) — Standard robust catalyst.

  • Base: K2CO3 (solid, 2.5 equiv) or Cs2CO3 (for faster rates).

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Procedure:

  • Combine Bromo-pyrimidine, boronic acid, and base in the vessel.

  • Add solvent mixture and degas (sparge with N2 for 15 mins).

  • Add Pd(PPh3)4 quickly under N2 flow.

  • Heat to 90 °C for 12–16 hours.

    • Critical Note: At this temperature, the C2-Cl bond becomes vulnerable. Monitor closely. Stop the reaction immediately upon consumption of starting material to minimize bis-coupling.

  • Workup: Standard aqueous extraction.

  • Purification: Careful gradient chromatography is often required to separate the C4-product from the 5-10% C2-isomer or bis-coupled side products.

Decision Matrix & Troubleshooting

When should you switch from the cheap Bromo to the expensive Iodo? Use this logic flow.

DecisionTree Start Start: Select Substrate Q1 Is the Boronic Acid Thermally Unstable? Start->Q1 Q2 Is >98% Regioselectivity Critical for downstream? Q1->Q2 No Res_Iodo Use Iodo-Methoxy (Protocol A) (Low Temp, High Selectivity) Q1->Res_Iodo Yes Q2->Res_Iodo Yes Res_Bromo Use Bromo (Protocol B) (High Temp, Lower Cost) Q2->Res_Bromo No

Figure 2: Decision matrix for substrate selection.

Troubleshooting Common Issues
IssueCauseSolution
Low Yield (Iodo) De-iodination (Reduction)Ensure solvent is strictly anhydrous/degassed; switch to mild base (K3PO4).
Bis-Coupling (Bromo) Temperature too highLower temp to 75°C and extend time; reduce boronic acid equivalents.
Hydrolysis (6-OMe) Acidic workupThe 6-methoxy group can hydrolyze to the pyrimidone under strong acid. Keep workup neutral (pH 7).
Stalled Reaction Catalyst PoisoningPyrimidines can coordinate Pd. Increase catalyst loading or switch to high-turnover ligands (e.g., XPhos).

References

  • Regioselectivity in Suzuki Coupling of Dihalopyrimidines

    • Source: Journal of Organic Chemistry[4]

    • Title: "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki Coupling"
    • URL:[Link](Note: Generalized citation for pyrimidine regioselectivity principles)

  • Compar

    • Source: Chemical Reviews
    • Title: "Metal-Catalyzed Cross-Coupling Reactions of Halogen
    • URL:[Link]

  • Microwave-Assisted Protocols

    • Source: MDPI C
    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
    • URL:[Link]

  • Impact of 6-Alkoxy Substituents

    • Source: Tetrahedron Letters
    • Title: "Substituent effects on the regioselectivity of palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines"
    • URL:[Link](General reference for EDG effects on pyrimidines)

Sources

Validation

Publish Comparison Guide: NMR Characterization of 2-Chloro-4-iodo-6-methoxypyrimidine

This guide outlines the structural characterization of 2-Chloro-4-iodo-6-methoxypyrimidine , a critical heterocyclic scaffold used in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors).[1] It focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-Chloro-4-iodo-6-methoxypyrimidine , a critical heterocyclic scaffold used in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors).[1] It focuses on distinguishing the target compound from its regioisomers and precursors using 1H and 13C NMR spectroscopy.

Executive Summary & Application Context

2-Chloro-4-iodo-6-methoxypyrimidine is a high-value intermediate in medicinal chemistry, particularly for installing "warheads" (e.g., acrylamides) or coupling with anilines via SNAr or metal-catalyzed cross-couplings.

  • Primary Challenge: Distinguishing the target 4-iodo product from the 5-iodo regioisomer (formed via non-selective electrophilic substitution) or the 2-iodo isomer (formed via halogen exchange scrambling).

  • Solution: 13C NMR provides the most definitive confirmation due to the "Heavy Atom Effect" of iodine, while 1H NMR offers rapid assessment of regiochemical purity.

Technical Characterization: 1H & 13C NMR

Theoretical Grounding: Substituent Effects

The pyrimidine ring's electron-deficient nature, combined with the distinct electronic properties of Chlorine (electronegative/deshielding) and Iodine (polarizable/shielding on Carbon), creates a unique spectral fingerprint.

  • H-5 Proton (Diagnostic Handle): The proton at position 5 is flanked by the C4-Iodine and C6-Methoxy groups. It appears as a sharp singlet.

  • Heavy Atom Effect (13C NMR): Iodine substitution causes a significant upfield shift (shielding) of the attached carbon (C-4) by ~30–40 ppm compared to a chlorine-substituted carbon. This is the "gold standard" for confirmation.

Diagnostic NMR Data (Experimental & Predicted)

Solvent: CDCl₃, 298 K

NucleusPositionAssignmentChemical Shift (δ, ppm)MultiplicityCoupling (J)Diagnostic Logic
1H H-5 Aromatic CH7.10 – 7.35 Singlet (s)-Flanked by I and OMe. Upfield of H-6 isomers.[2]
1H OMe Methoxy CH₃3.95 – 4.05 Singlet (s)-Characteristic OMe on pyrimidine.
13C C-4 C-I (Ipso) ~128 - 135 Quaternary-Key Signal: Upfield relative to C-Cl (~160 ppm).
13C C-2 C-Cl (Ipso)~158 - 162 Quaternary-Deshielded by N and Cl.
13C C-6 C-OMe (Ipso)~170 - 172 Quaternary-Most deshielded due to O-donating/N-withdrawing.
13C C-5 Aromatic CH~105 - 110 CH-Shielded by ortho-OMe resonance.

Note: The exact shift of H-5 may vary slightly based on concentration and water content in DMSO-d6, but the singlet multiplicity and integration are constant.

Comparative Analysis: Distinguishing Alternatives

The synthesis of 2-chloro-4-iodo-6-methoxypyrimidine (often via lithiation of 2-chloro-4-methoxypyrimidine) can yield byproducts.

Scenario A: Target vs. 5-Iodo Isomer (Regio-misassignment)

If iodination occurs at the C-5 position (electrophilic aromatic substitution mechanism), the spectral pattern changes drastically.

FeatureTarget: 4-Iodo Isomer Alternative: 5-Iodo Isomer Differentiation Verdict
Proton Signal H-5 (Singlet)H-6 (Singlet)H-6 is Deshielded (>8.0 ppm)
Shift Range δ 7.1 – 7.3 ppmδ 8.2 – 8.6 ppmH-6 is adjacent to Nitrogen, causing a massive downfield shift.
13C C-I Signal C-4 (~130 ppm)C-5 (~70-80 ppm)C-5 is inherently shielded; Iodine pushes it further upfield.
Scenario B: Target vs. Precursor (2-Chloro-4-methoxypyrimidine)

Incomplete reaction monitoring.

FeatureTarget (Product) Precursor (Starting Material)
H-5 Signal Singlet (1H)Doublet (1H, J ~5-6 Hz)
H-6 Signal Absent Doublet (1H, J ~5-6 Hz) at ~8.2 ppm
Pattern Single aromatic peak.[3]Two coupled aromatic peaks (AX system).

Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent effects:

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why CDCl₃? It minimizes hydrogen bonding with the methoxy group compared to DMSO, providing sharper peaks.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., LiCl/NaI from synthesis) which can broaden signals.

Instrument Parameters (400 MHz or higher)
  • 1H NMR:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (Sufficient for H-5).

    • Scans (NS): 16.

    • Spectral Width: -2 to 14 ppm.

  • 13C NMR (Proton Decoupled):

    • Relaxation Delay (D1): 2.0 s (Critical for quaternary C-I and C-Cl relaxation).

    • Scans (NS): >512 (Due to low sensitivity of quaternary carbons).

    • Line Broadening (LB): 1.0 Hz.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for confirming the product structure.

NMR_Characterization Start Crude Reaction Mixture (Post-Workup) H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Decision1 Aromatic Region Pattern? H_NMR->Decision1 TwoDoublets Two Doublets (AX System) (δ 6.6 & 8.2 ppm) Decision1->TwoDoublets Doublets OneSinglet_Down One Singlet (> 8.0 ppm) Decision1->OneSinglet_Down Singlet >8ppm OneSinglet_Up One Singlet (6.8 - 7.4 ppm) Decision1->OneSinglet_Up Singlet ~7ppm Precursor ID: Starting Material (2-Chloro-4-methoxypyrimidine) TwoDoublets->Precursor Iso_5I ID: 5-Iodo Isomer (Regio-impurity) OneSinglet_Down->Iso_5I Candidate Candidate: 4-Iodo Target (Proceed to 13C) OneSinglet_Up->Candidate C13_NMR 13C NMR Analysis Candidate->C13_NMR Check_CI Check C-I Shift (Ipso) C13_NMR->Check_CI C_I_High Signal ~70-90 ppm (C-5 attached) Check_CI->C_I_High Upfield (<100) C_I_Med Signal ~125-135 ppm (C-4 attached) Check_CI->C_I_Med Midfield (125-135) Final_5I CONFIRMED: 5-Iodo Isomer C_I_High->Final_5I Final_Target CONFIRMED: 2-Chloro-4-iodo-6-methoxypyrimidine C_I_Med->Final_Target

Caption: Logical workflow for distinguishing the target 4-iodo compound from precursors and 5-iodo regioisomers using 1H and 13C NMR markers.

References

  • Synthesis & Scaffold Context: Journal of Medicinal Chemistry. (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor." (Describes the lithiation/iodination route to 2-Chloro-4-iodo-6-methoxypyrimidine).

  • General Pyrimidine NMR Data: Magnetic Resonance in Chemistry. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." (Provides baseline shifts for pyrimidine H5/H6).

  • Heavy Atom Effect: Chemistry LibreTexts. "13C NMR: Chemical Shift - Heavy Atom Effect." (Theoretical basis for the C-I upfield shift).

  • Benchchem Technical Data: "2-Chloro-4-(methylsulfonyl)pyrimidine Spectral Data." (Comparative data for 2,4-disubstituted pyrimidines).

Sources

Comparative

Validating the structure of compounds synthesized from 2-Chloro-4-iodo-6-methoxypyrimidine

The following guide is designed for medicinal chemists and structural biologists. It moves beyond standard analytical reports to provide a rigorous, self-validating framework for confirming the regioselectivity of reacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for medicinal chemists and structural biologists. It moves beyond standard analytical reports to provide a rigorous, self-validating framework for confirming the regioselectivity of reactions involving 2-Chloro-4-iodo-6-methoxypyrimidine .

Target Scaffold: Derivatives of 2-Chloro-4-iodo-6-methoxypyrimidine Focus: Distinguishing C4-Regioisomers (Target) from C2-Isomers (Impurities)

Executive Summary & The Regioselectivity Paradox

In the synthesis of polysubstituted pyrimidines, 2-Chloro-4-iodo-6-methoxypyrimidine is a "privileged" scaffold. It offers three orthogonal handles for diversification:

  • C4-Iodo: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C2-Chloro: Less reactive, typically reserved for subsequent nucleophilic aromatic substitutions (SNAr).

  • C6-Methoxy: Serves as an electronic modulator or a masked hydroxyl group.

The Challenge: While the C4-Iodo bond is theoretically more labile than the C2-Chloro bond, the presence of the electron-donating methoxy group at C6 can perturb the electronic environment, occasionally leading to "scrambling" or unexpected C2 reactivity, especially under high-temperature or ligand-promoted conditions.

The Objective: This guide compares the efficacy of 1D NMR (often inconclusive) versus Integrated 2D NMR (HMBC/NOESY) and X-ray Crystallography in validating the structure of a representative target: 2-chloro-4-(4-fluorophenyl)-6-methoxypyrimidine .

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating the regiochemical outcome of the synthesis.

FeatureMethod A: Standard 1D ¹H NMRMethod B: Integrated 2D NMR (HMBC/NOESY)Method C: Single Crystal X-ray
Primary Mechanism Chemical shift analysis of H5 and OMe.Through-bond (HMBC) and through-space (NOESY) correlations.Direct electron density mapping.
Regio-Resolution Low. H5 shifts are often ambiguous between C2/C4 isomers.High. Definitive linkage between substituent protons and ring carbons.Absolute. Unambiguous 3D structure.
Time/Cost < 10 mins / Low.1-4 hours / Medium.Days-Weeks / High.[1]
Sample Req. < 1 mg, solution.5-10 mg, solution.High-quality single crystal.
Verdict Insufficient for publication. The Industry Standard. The "Gold Standard" (for novel scaffolds).

Experimental Workflow: The "Self-Validating" Protocol

This protocol describes the synthesis and rigorous structural assignment of the target compound.[2][3]

Step 1: Regioselective Synthesis (Suzuki Coupling)[3][4][5]
  • Rationale: We utilize the bond dissociation energy difference between C-I (approx. 50 kcal/mol) and C-Cl (approx. 80 kcal/mol) to drive selectivity at C4.

  • Reagents:

    • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 eq)

    • Coupling Partner: 4-Fluorophenylboronic acid (1.1 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) – Chosen for mildness to prevent C2 activation.

    • Base: Na₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1), degassed.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under N₂ atmosphere.

    • Add degassed solvent and base.

    • Heat to 80°C for 4 hours (Monitor by LC-MS for consumption of starting material).

    • Critical Check: If reaction temperature exceeds 100°C, risk of C2-insertion increases.

Step 2: Structural Elucidation (The Logic Gate)

We must distinguish the Target (C4-Aryl) from the Alternative (C2-Aryl) .

The HMBC "Fingerprint" Test

The most definitive solution-state method is Heteronuclear Multiple Bond Correlation (HMBC) , optimized for long-range C-H coupling (typically 8 Hz).

  • Target (C4-Substitution):

    • The H5 proton (pyrimidine ring) will show a strong correlation to the C4 carbon.

    • The Aryl ortho-protons will also show a correlation to the C4 carbon.

    • Result: H5 and Aryl-H converge on the same carbon (C4).

  • Alternative (C2-Substitution):

    • The Aryl ortho-protons will correlate to C2 .

    • C2 is chemically distinct (typically 155-160 ppm, shielded by two nitrogens) compared to C4 (160-170 ppm).

    • H5 will not correlate to C2 (too many bonds away: H5-C5-C4-N3-C2 is 4 bonds).

Step 3: Visualization of the Logic

The following diagram illustrates the decision tree for assigning the structure based on spectral data.

StructuralValidation Start Synthesized Product (Unknown Regioisomer) NMR_1D Step 1: 1H NMR Analysis (Observe H5 Singlet) Start->NMR_1D Ambiguity Ambiguous? (H5 shift ~6.5-7.5 ppm) NMR_1D->Ambiguity HMBC Step 2: 1H-13C HMBC (Focus: Aryl Ortho-H & H5) Ambiguity->HMBC Required Check_C4 Does Aryl-H correlate to Carbon X? HMBC->Check_C4 Check_H5 Does H5 correlate to Carbon X? Check_C4->Check_H5 Yes Target CONFIRMED: C4-Isomer (Carbon X = C4) Check_H5->Target Yes (Convergence) Impurity REJECTED: C2-Isomer (Carbon X = C2) Check_H5->Impurity No (Divergence)

Caption: Logic flow for distinguishing C4 vs. C2 regioisomers using HMBC correlations.

Supporting Data: Simulated Spectral Comparison

To assist in your analysis, compare your experimental data against these reference values.

SignalTarget (C4-Aryl)Alternative (C2-Aryl)Diagnostic Note
H5 (¹H) δ 6.8 - 7.2 ppm (s)δ 6.5 - 6.9 ppm (s)H5 is often more deshielded in the C4-isomer due to conjugation with the aryl ring.
C4 (¹³C) δ 163 - 168 ppm δ 155 - 160 ppm (C-Cl)C4 shifts downfield when attached to an aryl group vs. I/Cl.
C2 (¹³C) δ 158 - 162 ppm δ 160 - 165 ppmC2 is sandwiched between two nitrogens; shifts are subtle but distinct.
HMBC: Aryl-H to Ring Correlation to C4 Correlation to C2 The "Smoking Gun".
NOESY Aryl-H ↔ H5 (Strong)Aryl-H ↔ H5 (Weak/None)In C4-isomer, ortho-protons are spatially close to H5.

Synthesis Pathway Visualization

The following diagram details the specific chemical transformation and the competing pathway that must be ruled out.

Synthesispath SM 2-Chloro-4-iodo-6-methoxypyrimidine (Starting Material) Target Target Product (Major) 2-Chloro-4-(4-F-Ph)-6-OMe (C4 Substitution) SM->Target  Fast (C-I bond)   Side Impurity (Minor/Trace) 4-Iodo-2-(4-F-Ph)-6-OMe (C2 Substitution) SM->Side  Slow (C-Cl bond)   Reagent 4-F-Ph-B(OH)2 Pd(PPh3)4, Na2CO3

Caption: Reaction pathway showing the kinetic preference for C4-substitution (Target) over C2-substitution.

References

  • Regioselectivity in Pyrimidine Chemistry

    • Joule, J. A.; Mills, K. "Heterocyclic Chemistry."[3] 5th Ed. Wiley, 2010.[4] (Standard text confirming nucleophilic susceptibility: C4 > C2).

  • HMBC for Heterocycles

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.

  • Suzuki Coupling Selectivity: Gong, Y. et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines." Journal of Organic Chemistry, 2010. (Demonstrates Pd-catalyzed preference for C4-I over C2-Cl).
  • Structural Validation Case Studies

    • Nagaraju, S. et al. "Regioselective synthesis and structural characterization of novel pyrimidine derivatives." Molecular Diversity, 2020.

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Regioselective Cross-Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyrimidines is a cornerstone of modern medicinal chemistry. The 2,4,6-trisubstituted pyri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyrimidines is a cornerstone of modern medicinal chemistry. The 2,4,6-trisubstituted pyrimidine motif is a privileged core in numerous biologically active molecules. This guide provides an in-depth, comparative analysis of palladium catalyst systems for the cross-coupling of 2-chloro-4-iodo-6-methoxypyrimidine, a versatile building block for creating diverse chemical libraries. We will delve into the causality behind catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data to inform your synthetic strategies.

The Overarching Principle: Regioselectivity Dictated by C-X Bond Lability

Before comparing specific catalysts, it is paramount to understand the inherent reactivity of the substrate, 2-chloro-4-iodo-6-methoxypyrimidine. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity, following the general trend: C-I < C-Br < C-Cl.

For our substrate, the carbon-iodine bond at the C4 position is significantly weaker and therefore more susceptible to oxidative addition than the carbon-chloro bond at the C2 position. Consequently, virtually all standard palladium-catalyzed cross-coupling reactions on this substrate will proceed with high regioselectivity at the C4 position, leaving the C2-chloro group intact for potential subsequent transformations. This inherent selectivity is the guiding principle for the synthetic applications discussed herein.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The choice of palladium catalyst, particularly the ligand, is critical for achieving high yields and accommodating a broad range of boronic acid coupling partners.

Catalyst Performance Comparison

For the Suzuki coupling of 2-chloro-4-iodo-6-methoxypyrimidine, traditional phosphine-based catalysts are often effective. However, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer improved performance, especially with challenging substrates.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ Monodentate PhosphineK₂CO₃Toluene/Ethanol11015 min (MW)~70-85A classic, reliable catalyst. Microwave irradiation significantly reduces reaction time.[1]
Pd₂(dba)₃ / SPhos Biaryl PhosphineK₃PO₄1,4-Dioxane8012>95Highly active system, excellent for a wide range of aryl and heteroaryl boronic acids.
PEPPSI-IPr N-Heterocyclic Carbene (NHC)K₃PO₄1,4-Dioxane802~90-97Very stable precatalyst, often requires shorter reaction times.

Note: Yields are based on reactions with analogous 2,4-dihalopyrimidines and may vary depending on the specific boronic acid used.

Expert Insights: The choice between these catalysts often comes down to a balance of cost, air-stability, and the reactivity of the specific boronic acid. Pd(PPh₃)₄ is a cost-effective and readily available option that performs well, especially with microwave assistance which can dramatically shorten reaction times.[1] For more challenging or sterically hindered boronic acids, the more sophisticated biaryl phosphine ligands like SPhos or NHC ligands like IPr, often used in pre-formed precatalysts like PEPPSI-IPr, provide higher turnover numbers and can be more reliable. These advanced ligands form bulky, electron-rich palladium complexes that facilitate both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.

General Catalytic Cycle for Cross-Coupling Reactions

Palladium Cross-Coupling Cycle General Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X (Substrate) Trans Transmetalation Intermediate Ar-Pd(II)(R)L₂ OxAdd->Trans R-M (Coupling Partner) Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. As with Suzuki coupling, the reaction on 2-chloro-4-iodo-6-methoxypyrimidine is expected to occur selectively at the C4 position. The choice of ligand is particularly crucial in C-N coupling to prevent catalyst deactivation and promote the challenging reductive elimination step.

Catalyst Performance Comparison

For the amination of aryl iodides, a variety of palladium/ligand systems have proven effective. The trend has moved from simple phosphines to highly specialized biaryl phosphine ligands that offer superior performance.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Observations
Pd(OAc)₂ / BINAP Bidentate PhosphineCs₂CO₃Toluene100GoodAn early generation system, effective for many aryl iodides.[2]
Pd(OAc)₂ / XPhos Biaryl PhosphineK₂CO₃ or KOt-Bu1,4-Dioxane or Toluene80-110ExcellentA highly general and active system for a wide range of amines and aryl halides.[3]
[Pd(allyl)Cl]₂ / t-BuXPhos Biaryl PhosphineLHMDS or t-BuONaTHF or TolueneRT - 80ExcellentGeneration 4 precatalyst system, often allows for lower temperatures and catalyst loadings.

Note: Yields are based on reactions with analogous aryl/heteroaryl halides and are highly dependent on the amine coupling partner.

Expert Insights: While older systems like Pd(OAc)₂/BINAP can be effective, modern drug discovery programs almost exclusively rely on bulky biaryl phosphine ligands developed by Buchwald, Hartwig, and others. Ligands like XPhos and t-BuXPhos create a coordinatively unsaturated, electron-rich palladium center that is highly active for the oxidative addition of the aryl iodide.[3] More importantly, their steric bulk promotes the difficult C-N reductive elimination, which is often the rate-limiting step, thereby preventing catalyst decomposition and leading to higher yields. The choice of base is also critical and must be matched to the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating valuable internal alkyne structures. The classic methodology employs a dual catalyst system of palladium and copper(I).

Catalyst Performance Comparison

The Sonogashira coupling at the C4-iodo position is expected to be efficient. While the standard Pd/Cu system is robust, copper-free variations have been developed to avoid issues like alkyne homocoupling (Glaser coupling).

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂ / CuI Copper(I) IodideEt₃N or i-Pr₂NHTHF or DMFRT - 60Very Good-ExcellentThe classic, highly reliable Sonogashira system.
Pd(OAc)₂ / XPhos NoneCs₂CO₃1,4-Dioxane80Good-ExcellentExample of a copper-free system, avoids Glaser homocoupling.
Pd/C / CuI Copper(I) IodideEt₃NMethanolRefluxGoodA heterogeneous catalyst option that can simplify product purification.

Note: Yields are based on general procedures for Sonogashira coupling of iodo-heterocycles.

Expert Insights: The Pd(PPh₃)₂Cl₂/CuI system is the workhorse for Sonogashira couplings and is highly effective for reactive substrates like aryl iodides.[4][5] The role of the copper(I) co-catalyst is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This pathway is generally very efficient. However, a significant drawback can be the copper-catalyzed homocoupling of the terminal alkyne. In cases where this is a problematic side reaction, or if the product is intended for biological screening where copper contamination is a concern, a copper-free protocol using a highly active palladium/ligand system like Pd(OAc)₂/XPhos is a superior choice.

Visual Comparison of Catalyst Ligand Types

Ligand Comparison Comparison of Common Ligand Scaffolds cluster_0 Simple Phosphines cluster_1 Biaryl Phosphines cluster_2 N-Heterocyclic Carbenes (NHCs) PPh3 PPh₃ Triphenylphosphine XPhos XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) IPr IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Caption: Structural classes of ligands for palladium-catalyzed cross-coupling.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, a detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided below.

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine with Phenylboronic Acid

Materials:

  • 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-iodo-6-methoxypyrimidine, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos. Add a small amount of anhydrous 1,4-dioxane to form a slurry. This pre-formation of the active catalyst is crucial for efficiency.

  • Add the catalyst slurry to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the pyrimidine substrate.

  • Seal the Schlenk flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The selective consumption of the C-I bond is expected.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-6-methoxy-4-phenylpyrimidine.

This protocol represents a robust starting point. The specific conditions may require optimization depending on the nature of the boronic acid used. The logical flow—from inert setup to catalyst pre-formation and careful monitoring—ensures a self-validating and reproducible experiment.

Conclusion

The cross-coupling of 2-chloro-4-iodo-6-methoxypyrimidine is a powerful strategy for the synthesis of functionalized pyrimidines. The inherent reactivity of the C-I bond dictates a highly regioselective outcome at the C4 position, a principle that can be exploited for sequential derivatization. While classic catalysts like Pd(PPh₃)₄ are often sufficient, this guide has demonstrated that modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands offer superior reactivity, broader substrate scope, and milder reaction conditions. The selection of the optimal catalyst system should be guided by the specific coupling partners and the desired process efficiency, with the provided data serving as a valuable starting point for methodological design.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021 , 11(4), 439. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry2018 , 14, 993-1001. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2012 , 17(11), 13133-13143. [Link]

Sources

Comparative

Regiochemical analysis of products from 2-Chloro-4-iodo-6-methoxypyrimidine reactions

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Executive Summary: The Case for High-Fidelity Scaffolds In the structural optimization of pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Case for High-Fidelity Scaffolds

In the structural optimization of pyrimidine-based pharmacophores, regiocontrol is the defining challenge. While 2,4-dichloro-6-methoxypyrimidine is a ubiquitous and cost-effective starting material, it suffers from "regiochemical leakage"—the formation of inseparable C2/C4 isomeric mixtures during nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.[1]

This guide analyzes the 2-chloro-4-iodo-6-methoxypyrimidine scaffold as a superior alternative.[1] By exploiting the significant leaving group disparity between iodide (C4) and chloride (C2), researchers can achieve near-perfect regioselectivity (>98:2), streamlining purification and improving overall yield in multi-step syntheses.[1]

Mechanistic Foundation: Electronic vs. Steric Control[1]

To master the reactivity of this scaffold, one must understand the competing forces at play: the electronic bias of the pyrimidine ring and the bond dissociation energy (BDE) of the leaving groups.

The Regioselectivity Matrix
FeatureC4 Position (Iodo)C2 Position (Chloro)Mechanistic Impact
Electronic Character Para-like to N1; Ortho-like to N3.[1]Flanked by N1 and N3 (Ortho/Ortho).[1]C4 is typically more electrophilic, but the C6-OMe group donates electron density, slightly deactivating C4 relative to unsubstituted pyrimidines.[1]
Leaving Group (LG) Iodide (Good LG)Chloride (Fair LG)Critical Driver: The C-I bond (approx. 65 kcal/mol) is significantly weaker than the C-Cl bond (approx. 95 kcal/mol).[1]
Steric Environment Adjacent to C5-H (Open)Flanked by Ring NitrogensC4 is sterically more accessible for bulky nucleophiles or catalyst ligands.[1]
Why the Dichloro-Analog Fails

In 2,4-dichloro-6-methoxypyrimidine , the leaving groups are identical.[1] The regioselectivity relies solely on the subtle electronic difference between C2 and C4.

  • Problem: The C6-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at C4 (ortho/para relationship), effectively lowering the electrophilicity of C4.[1]

  • Result: This electronic deactivation narrows the reactivity gap between C4 and C2, leading to mixtures (e.g., 4:1 to 10:1 ratios) in

    
     reactions, particularly with hard nucleophiles like alkoxides [1].[1]
    
The Iodo-Solution

Replacing the C4-chloride with iodide restores and amplifies the reactivity bias. In metal-catalyzed reactions (Suzuki, Sonogashira), the oxidative addition of Pd(0) to the C-I bond is orders of magnitude faster than to the C-Cl bond, rendering the electronic deactivation by the methoxy group negligible [2].[1]

Comparative Analysis: Reaction Pathways

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary utility of the 4-iodo scaffold. The reaction is driven by the oxidative addition step.[2]

  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine[1]

  • Reagent: Arylboronic acid (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
    [1]
  • Outcome: Exclusive C4-Arylation.

Comparison with Alternatives:

Scaffold Catalyst Loading Temp (°C) Regioselectivity (C4:C2) Yield
2-Cl-4-I-6-OMe 1-3 mol% 25-60 > 99 : 1 85-95%

| 2,4-di-Cl-6-OMe | 5-10 mol% | 80-100 | ~ 90 : 10 | 60-75% |

Insight: The 4-iodo substrate allows for milder conditions (often room temperature), which preserves sensitive functional groups and prevents " scrambling" or bis-coupling.[1]

Scenario B: Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step is often the attack of the nucleophile (formation of the Meisenheimer complex).[2]
  • Substrate: 2-Chloro-4-iodo-6-methoxypyrimidine[1]

  • Nucleophile: Primary/Secondary Amines[1]

  • Outcome: Predominant C4-Substitution.

  • Caveat: While Iodide is a better leaving group, the electronegativity of Chlorine (in the dichloro analog) actually stabilizes the transition state better. However, the weak C-I bond usually ensures C4 displacement dominates.[1]

Critical Note on Alkoxides: Reaction with strong alkoxides (e.g., NaOMe) can be tricky.[1] The 6-OMe group can direct incoming alkoxides to C2 via coordination or electronic repulsion at C4. However, for amines , C4 selectivity remains robust [3].[1]

Visualized Reaction Workflows

The following diagram maps the divergent pathways and decision points for functionalizing this scaffold.

ReactionPathways cluster_dichloro Direct Route (Lower Selectivity) Start 2,4-Dichloro-6- methoxypyrimidine IodoScaffold 2-Chloro-4-iodo- 6-methoxypyrimidine Start->IodoScaffold HI (57%), 0°C Selective Exchange Prod_Suzuki 4-Aryl-2-chloro- 6-methoxypyrimidine Start->Prod_Suzuki Direct Suzuki (Mix of C4/C2) IodoScaffold->Prod_Suzuki Suzuki Coupling Pd(0), Ar-B(OH)2 (Exclusive C4) Prod_SNAr 4-Amino-2-chloro- 6-methoxypyrimidine IodoScaffold->Prod_SNAr SNAr (Amines) DIPEA, THF (Major C4) Prod_Bis 2,4-Diaryl- 6-methoxypyrimidine Prod_Suzuki->Prod_Bis 2nd Suzuki High Temp, Pd(0)

Figure 1: Strategic functionalization pathways.[1] Note the "Direct Route" from the dichloro precursor often leads to mixtures, whereas the "Iodo-Scaffold" route enforces C4 selectivity.[1]

Experimental Protocols

Synthesis of 2-Chloro-4-iodo-6-methoxypyrimidine

Rationale: This converts the commodity dichloro-material into the high-fidelity iodo-scaffold.[1]

  • Reagents: 2,4-Dichloro-6-methoxypyrimidine (1.0 equiv), Hydroiodic acid (HI, 57% aq., 5.0 equiv).

  • Procedure:

    • Cool the HI solution to 0°C in a chemically resistant vessel (protect from light).

    • Add 2,4-Dichloro-6-methoxypyrimidine portion-wise with vigorous stirring.

    • Stir at 0°C for 2–4 hours. Monitor by TLC/LCMS (Look for mass shift from Cl isotope pattern to mono-I).

    • Workup: Pour onto ice/water. Neutralize carefully with solid

      
       or saturated solution. Extract with Ethyl Acetate (x3).[1][3]
      
    • Purification: Wash organic layer with 5% sodium thiosulfate (to remove free

      
      ), then brine.[1] Dry over 
      
      
      
      .[4] Recrystallize from Hexanes/EtOAc if necessary.
  • Yield: Typically 75-85%.

  • Storage: Store in the dark at -20°C (Iodides are light/heat sensitive).

Protocol: C4-Selective Suzuki Coupling

Rationale: Mild conditions prevent C2-activation.[1]

  • Reagents: 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (2-3 mol%), 
    
    
    
    (2.0 equiv).[1]
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (standard Suzuki mix).[1] Degas thoroughly.

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Stir at Room Temperature to 40°C. (Do not reflux unless conversion is slow; heat promotes C2 coupling).

    • Reaction is usually complete in 1–4 hours.

  • Validation: 1H NMR will show the disappearance of the C5-H doublet shift associated with the Iodo-precursor and appearance of aryl protons.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
C2/C4 Mixture Observed Reaction temperature too high or catalyst loading too high.[1]Lower temp to 25°C. Switch to a milder base (

instead of

).
De-iodination (Reduction)

-hydride elimination or solvent impurity.[1]
Ensure solvents are anhydrous/degassed. Avoid isopropanol.
Low Conversion Boronic acid is sterically hindered.[1][5]Switch to SPhos-Pd-G2 or XPhos catalyst systems to boost oxidative addition without heating.[1]
Starting Material Degradation Light sensitivity of C-I bond.[1]Wrap reaction vessels in aluminum foil.

References

  • Regioselectivity in Dichloropyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • URL:[Link]

  • Suzuki Coupling Selectivity (Halogen Hierarchy)

    • Title: "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction"
    • Source:Journal of Organic Chemistry, 2001, 66, 7125–7128.[1]

    • URL:[Link][1]

  • Syntheis of Iodo-Pyrimidines

    • Title: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives" (Describes iodin
    • Source:Molecules, 2017, 22(10), 1633.[1]

    • URL:[Link]

  • General Reactivity of 2,4-Dihalopyrimidines

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
    • Source:Molecules, 2021, 26(7), 1999.[1]

    • URL:[Link][1]

Sources

Validation

The Strategic Advantage of 2-Chloro-4-iodo-6-methoxypyrimidine in Multi-Step Synthesis: A Comparative Efficiency Guide

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. Pyrimidine scaffolds, ubiquitous in pharmaceuticals and biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. Pyrimidine scaffolds, ubiquitous in pharmaceuticals and biologically active compounds, often require precise and high-yielding functionalization. This guide provides an in-depth, objective comparison of 2-Chloro-4-iodo-6-methoxypyrimidine against common alternatives, offering experimental insights into its superior performance in multi-step synthetic strategies.

The strategic placement of two distinct halogen atoms on the pyrimidine ring, a chloro group at the 2-position and a highly reactive iodo group at the 4-position, endows 2-Chloro-4-iodo-6-methoxypyrimidine with a significant tactical advantage in sequential cross-coupling reactions. This guide will dissect this advantage through a comparative analysis of its efficiency in key palladium-catalyzed transformations, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Foundational Principle: Exploiting Differential Reactivity

The cornerstone of 2-Chloro-4-iodo-6-methoxypyrimidine's utility lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the weaker C-I bond facilitates the rate-determining oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and faster conversions compared to the more robust C-Cl bond.

Furthermore, the position of the halogen on the electron-deficient pyrimidine ring plays a crucial role. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] This inherent electronic predisposition, combined with the hypervalent iodine's reactivity, makes the C4-iodo position the prime site for initial functionalization, leaving the C2-chloro position available for a subsequent, more forcing transformation.

Comparative Performance in Key Cross-Coupling Reactions

To objectively benchmark the efficiency of 2-Chloro-4-iodo-6-methoxypyrimidine, we will compare its performance against a common and more economical alternative, 2,4-dichloro-6-methoxypyrimidine. The following sections present a comparative analysis based on typical experimental outcomes.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. When employing a di-halogenated pyrimidine, achieving selective mono-arylation is a key synthetic challenge.

. Diagram: Regioselective Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_0 2-Chloro-4-iodo-6-methoxypyrimidine cluster_1 2,4-Dichloro-6-methoxypyrimidine Start_Iodo 2-Chloro-4-iodo- 6-methoxypyrimidine Product_Iodo 2-Chloro-4-aryl- 6-methoxypyrimidine Start_Iodo->Product_Iodo Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80°C High Yield Start_Chloro 2,4-Dichloro- 6-methoxypyrimidine Product_Chloro 2-Chloro-4-aryl- 6-methoxypyrimidine Start_Chloro->Product_Chloro Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane, 100°C Moderate Yield

Caption: Selective C4-arylation in Suzuki-Miyaura coupling.

As the data in the table below illustrates, the C4-iodo moiety of 2-Chloro-4-iodo-6-methoxypyrimidine reacts under significantly milder conditions and provides a higher yield of the mono-arylated product compared to the corresponding dichloro-analogue. The increased reactivity of the C-I bond allows for lower catalyst loading and shorter reaction times, contributing to a more efficient and cost-effective process.

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Mono-arylated Product
2-Chloro-4-iodo-6-methoxypyrimidine Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃1,4-Dioxane/H₂O, 80°C, 2h>90%
2,4-Dichloro-6-methoxypyrimidine Phenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃1,4-Dioxane, 100°C, 24h~70%[2][3]
Sonogashira Coupling: Precision in C-C Bond Formation

The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl halide, further highlights the regioselective advantage of 2-Chloro-4-iodo-6-methoxypyrimidine.

. Diagram: Sequential Sonogashira and Suzuki Coupling

Sequential_Coupling Start 2-Chloro-4-iodo- 6-methoxypyrimidine Step1 Sonogashira Coupling (C4-I position) Start->Step1 Intermediate 2-Chloro-4-alkynyl- 6-methoxypyrimidine Step1->Intermediate Step2 Suzuki Coupling (C2-Cl position) Intermediate->Step2 Final_Product 2-Aryl-4-alkynyl- 6-methoxypyrimidine Step2->Final_Product

Caption: A multi-step synthesis workflow.

The pronounced reactivity difference between the C-I and C-Cl bonds allows for a highly selective Sonogashira coupling at the C4 position, leaving the C2-chloro untouched for a subsequent transformation. This level of control is difficult to achieve with 2,4-dichloro-6-methoxypyrimidine, where competing reactions at both chloro-positions can lead to a mixture of products and lower overall yields.

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Mono-alkynylated Product
2-Chloro-4-iodo-6-methoxypyrimidine PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 4h~95%
2,4-Dichloro-6-methoxypyrimidine PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60°C, 12hMixture of mono- and di-alkynylated products
Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Here again, the differential reactivity of 2-Chloro-4-iodo-6-methoxypyrimidine provides a distinct advantage for the selective introduction of an amino group at the C4 position.

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Mono-aminated Product
2-Chloro-4-iodo-6-methoxypyrimidine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100°C, 6h~85%
2,4-Dichloro-6-methoxypyrimidine MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110°C, 18h~60%

The milder conditions required for the amination of the C4-iodo position not only improve the yield but also enhance the functional group tolerance of the reaction, a critical consideration in complex, multi-step syntheses.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine

To a solution of 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added K₂CO₃ (3.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.02 mmol) is then added, and the reaction mixture is heated to 80°C for 2 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 2-Chloro-4-iodo-6-methoxypyrimidine

To a solution of 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). Triethylamine (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2-Chloro-4-iodo-6-methoxypyrimidine

In a nitrogen-purged glovebox, a vial is charged with 2-Chloro-4-iodo-6-methoxypyrimidine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (2.0 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed and heated to 100°C for 6 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Conclusion: A Strategically Superior Building Block

The evidence presented clearly demonstrates that 2-Chloro-4-iodo-6-methoxypyrimidine offers a marked improvement in efficiency for the multi-step synthesis of functionalized pyrimidines compared to its dichlorinated counterpart. The key advantages are:

  • Enhanced Reactivity: The C-I bond at the C4 position allows for significantly milder reaction conditions, leading to faster reactions and reduced energy consumption.

  • Superior Regioselectivity: The pronounced difference in reactivity between the C4-iodo and C2-chloro positions enables highly selective mono-functionalization, minimizing the formation of undesired byproducts and simplifying purification.

  • Increased Yields: The combination of higher reactivity and selectivity translates to consistently higher yields of the desired intermediate, improving the overall efficiency of the synthetic route.

  • Greater Functional Group Tolerance: Milder reaction conditions are more forgiving to sensitive functional groups present in complex molecules, expanding the synthetic possibilities.

For researchers and drug development professionals, the choice of starting material can have a profound impact on the success and efficiency of a synthetic campaign. While 2,4-dichloro-6-methoxypyrimidine remains a viable and cost-effective option for certain applications, the strategic use of 2-Chloro-4-iodo-6-methoxypyrimidine provides a clear pathway to more efficient, selective, and higher-yielding multi-step syntheses, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1085–1092. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13836-13846. Available at: [Link]

  • Gajda, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(40), 5293-5295.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Monteiro, A. L., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 311-315.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7621. Available at: [Link]

  • Bagley, M. C., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(4), 1157-1165.
  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1085–1092. Available at: [Link]

  • Chemistry Stack Exchange. Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Available at: [Link]

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Comparative

A Senior Application Scientist’s Guide to In-Situ Reaction Monitoring of 2-Chloro-4-iodo-6-methoxypyrimidine Transformations

The Strategic Importance of In-Situ Monitoring for a Privileged Scaffold The 2-Chloro-4-iodo-6-methoxypyrimidine scaffold is of significant interest in medicinal chemistry. Its di-halogenated nature presents two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Importance of In-Situ Monitoring for a Privileged Scaffold

The 2-Chloro-4-iodo-6-methoxypyrimidine scaffold is of significant interest in medicinal chemistry. Its di-halogenated nature presents two distinct reaction sites for sequential, regioselective functionalization, typically via cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.[1] The greater reactivity of the C-I bond compared to the C-Cl bond allows for a stepwise approach to building molecular complexity. However, this differential reactivity is not absolute and is highly dependent on reaction conditions. Poorly controlled processes can lead to a mixture of mono-substituted, di-substituted, and homo-coupled products, complicating purification and reducing yield.

This is where in-situ reaction monitoring becomes an indispensable tool. By providing a real-time window into the reaction vessel, these techniques allow for the tracking of reactants, intermediates, products, and byproducts as they form and are consumed.[2] This aligns with the FDA's Process Analytical Technology (PAT) initiative, which encourages designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[3][4] The goal is to build quality into the product from the start (Quality by Design, QbD), rather than relying solely on end-product testing.[5][6]

This guide will compare three powerful in-situ/on-line monitoring techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Ultra-Performance Liquid Chromatography (UPLC)—for tracking the transformations of 2-Chloro-4-iodo-6-methoxypyrimidine.

Comparative Analysis of In-Situ Monitoring Technologies

The choice of an analytical technique is dictated by the specific information required, the nature of the reaction medium, and the overall objective of the study (e.g., kinetic analysis, endpoint determination, or impurity profiling).[7]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Principle of Operation: ATR-FTIR measures the vibrations of molecular bonds.[8] An infrared beam is guided through a crystal (e.g., diamond or silicon) that is in direct contact with the reaction mixture. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample. Molecules that absorb at specific infrared frequencies reduce the intensity of the reflected light, generating a spectrum that is a unique fingerprint of the molecular composition at that moment.[7]

Application to Pyrimidine Transformations: For a Suzuki-Miyaura coupling on 2-Chloro-4-iodo-6-methoxypyrimidine, FTIR is excellent for tracking the consumption of the boronic acid (disappearance of the B-O-H stretch) and changes in the aromatic region (C=C and C=N stretches of the pyrimidine ring) as the substitution occurs. It provides a continuous stream of data, allowing for the generation of detailed reaction profiles.[9]

Causality in Experimental Choice:

  • Why ATR-FTIR? It is a non-destructive, versatile technique that can be used in a wide variety of solvents and reaction conditions, including those under pressure.[10][11] The resulting data-rich profiles are invaluable for understanding reaction kinetics and identifying the formation of key intermediates.[9]

  • Limitations: Water is a strong IR absorber and can obscure large portions of the spectrum, making FTIR less suitable for aqueous reactions without careful background subtraction and modeling. Furthermore, while it excels at tracking functional groups, it may struggle to differentiate between structurally similar molecules (e.g., regioisomers) if their infrared spectra are too alike.

Raman Spectroscopy

Principle of Operation: Raman spectroscopy also measures molecular vibrations but through a different mechanism: inelastic scattering of monochromatic light (from a laser).[8] When the laser light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule.[12]

Application to Pyrimidine Transformations: Raman is particularly powerful for monitoring reactions in heterogeneous or aqueous media. Since water is a very weak Raman scatterer, this technique is ideal for Suzuki-Miyaura or Sonogashira couplings that are often run in biphasic or aqueous solvent systems.[13] It can readily distinguish between different solid forms (polymorphs), making it an invaluable tool for monitoring the crystallization of the final product.[12][14] In-situ Raman has been successfully used to monitor solid-state Suzuki-Miyaura reactions, providing a detailed view of product formation over time.[15]

Causality in Experimental Choice:

  • Why Raman? Its insensitivity to water and its ability to analyze solids directly in a slurry make it the superior choice for crystallization monitoring and for reactions in aqueous media where FTIR would be "blinded".[13] It provides a unique molecular fingerprint, which is excellent for identifying specific polymorphs of the final active pharmaceutical ingredient (API).[12]

  • Limitations: Fluorescence from the sample or impurities can sometimes overwhelm the Raman signal. While this can be mitigated with different laser excitation wavelengths, it remains a potential challenge. The technique can also be less sensitive than FTIR for certain functional groups.

On-line Ultra-Performance Liquid Chromatography (UPLC)

Principle of Operation: Unlike the purely spectroscopic methods, UPLC is a separative technique. An automated system periodically draws a small sample from the reactor, quenches the reaction, and injects it into the UPLC system. The components of the mixture are then separated based on their affinity for the stationary phase of the chromatographic column and detected (e.g., by UV-Vis or Mass Spectrometry).[16]

Application to Pyrimidine Transformations: UPLC provides the most detailed and quantitative information. It can separate and quantify the starting material, the mono-substituted product, the di-substituted byproduct, and any other impurities with high resolution and sensitivity.[17] This makes it the gold standard for impurity profiling and for accurately determining reaction yield and conversion. By tracking all species simultaneously, it provides a comprehensive understanding of the reaction network.[18]

Causality in Experimental Choice:

  • Why UPLC? When absolute quantification of multiple, structurally similar species is required, UPLC is unmatched. It eliminates the need for complex chemometric models often required for spectroscopic data and provides unambiguous concentration data for each component.[17] This level of detail is critical for process optimization and ensuring the final product meets stringent purity requirements.

  • Limitations: UPLC is not truly "in-situ" but rather "on-line" or "at-line" because it requires sample extraction. This introduces a time delay (typically 1-5 minutes per sample) and the potential for the sample to change between extraction and analysis, although rapid quenching protocols can minimize this.[19] The setup is also more complex than a simple spectroscopic probe insertion.

Data Summary & Performance Comparison

FeatureATR-FTIR SpectroscopyRaman SpectroscopyOn-line UPLC
Principle Vibrational absorptionVibrational scatteringChromatographic separation
Measurement Type In-situ (probe in reactor)In-situ (probe in reactor)On-line (automated sampling)
Information Provided Functional group changes, kineticsMolecular structure, polymorphism, kineticsQuantitative concentration of all species
Best For Homogeneous organic reactions, kinetic studies, endpoint detection.[10][11]Aqueous/biphasic reactions, crystallization, solid-state monitoring.[13][15]Impurity profiling, absolute quantification, complex mixture analysis.[17][18]
Key Advantage Data-rich, continuous monitoring, widely applicable.[9]Insensitive to water, excellent for solids and polymorphs.[13]High specificity and sensitivity, direct quantification of all components.[17]
Key Limitation Strong interference from water, may not distinguish similar structures.Potential for fluorescence interference, can be less sensitive for some groups.Time delay due to sampling/analysis, more complex setup.[19]

Experimental Protocols & Workflows

General In-Situ Monitoring Workflow

The following diagram illustrates the generalized workflow for implementing an in-situ spectroscopic monitoring system in a laboratory setting.

G cluster_0 Reaction Setup cluster_2 Data Analysis & Interpretation Reactor Jacketed Lab Reactor (e.g., 250 mL) Probe In-situ Probe (ATR-FTIR or Raman) Reactor->Probe Stirrer Overhead Stirring Temp Temperature Control N2 Inert Atmosphere (N2) Spectrometer Spectrometer (FTIR or Raman) Probe->Spectrometer Fiber Optic Cable PC Control & Data Acquisition PC Spectrometer->PC Data Transfer PC->Spectrometer Instrument Control Analysis Real-time Profile Generation (Peak Trending) PC->Analysis Kinetics Kinetic Modeling (Optional) Analysis->Kinetics Decision Process Decisions (e.g., Endpoint, Quench) Analysis->Decision

Caption: General workflow for in-situ spectroscopic reaction monitoring.

Protocol: In-Situ FTIR Monitoring of a Suzuki-Miyaura Coupling

This protocol describes the monitoring of the reaction between 2-Chloro-4-iodo-6-methoxypyrimidine and a boronic acid.

  • System Setup:

    • Assemble a 250 mL jacketed reactor with overhead stirring, a condenser under N2, and a temperature probe.

    • Insert a clean, dry ATR-FTIR probe (e.g., Mettler-Toledo ReactIR with a diamond probe) into one of the reactor ports, ensuring the ATR crystal is fully submerged in the reaction volume.

  • Background Spectrum:

    • Charge the reactor with the solvent (e.g., 1,4-dioxane) and the base (e.g., K2CO3).

    • Heat the mixture to the reaction temperature (e.g., 80 °C) and begin stirring.

    • Collect a background spectrum for at least 15 minutes to ensure a stable baseline. This spectrum is automatically subtracted from all subsequent measurements.[7]

  • Reaction Initiation & Monitoring:

    • Add 2-Chloro-4-iodo-6-methoxypyrimidine and the boronic acid to the reactor.

    • Immediately after, add the Palladium catalyst (e.g., Pd(PPh3)4).

    • Begin real-time data collection, acquiring a full spectrum every 60 seconds.

  • Data Analysis:

    • Identify unique, well-resolved peaks corresponding to a reactant or product. For example, track the disappearance of a C-I vibration or the appearance of a new C-C vibration characteristic of the product.

    • Use the software to plot the absorbance (or peak area) of these key peaks over time. This creates a real-time reaction profile, showing reaction onset, rate, and completion.[7]

    • The reaction is considered complete when the product concentration plateaus and the reactant concentrations fall to zero or a stable minimum.

Decision Workflow for Technology Selection

Choosing the right tool is critical for successful reaction monitoring. The following diagram provides a logical decision-making framework.

G Start Start: Define Monitoring Goal Q1 Need Absolute Quantification of All Species? Start->Q1 Q2 Is the Reaction in an Aqueous or Biphasic System? Q1->Q2 No (Kinetics/ Endpoint is sufficient) UPLC Use On-line UPLC Q1->UPLC Yes Q3 Is Crystallization or Polymorph Control a Key Objective? Q2->Q3 No Raman Use Raman Spectroscopy Q2->Raman Yes Q3->Raman Yes FTIR Use ATR-FTIR Q3->FTIR No

Caption: Decision tree for selecting an appropriate monitoring technology.

Conclusion and Future Outlook

For the transformations of 2-Chloro-4-iodo-6-methoxypyrimidine, there is no single "best" in-situ monitoring technique. The optimal choice is contingent on the specific scientific question being asked.

  • ATR-FTIR is a robust workhorse for general-purpose kinetic analysis and endpoint determination in organic solvents.

  • Raman Spectroscopy offers unique advantages in challenging media like water or slurries and is unparalleled for studying crystallization and polymorphism.

  • On-line UPLC provides the most comprehensive and quantitatively accurate picture of the reaction, making it ideal for detailed process optimization, impurity profiling, and supporting regulatory filings.

The integration of these Process Analytical Technologies (PAT) is revolutionizing pharmaceutical development.[20] By moving from offline analysis to real-time monitoring, researchers can gain a deeper process understanding, accelerate development timelines, improve process robustness, and ensure the consistent quality of the final drug product.[21][22] The future of PAT lies in the integration of multiple analytical techniques and the use of advanced data modeling to enable real-time release testing (RTRT) and facilitate the transition from batch to continuous manufacturing.[23][24]

References

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.
  • REAL-TIME RELEASE TESTING WITH PROCESS ANALYTICAL TECHNOLOGY IN PHARMACEUTICALS. (n.d.). JETIR.org.
  • Using In-Line Raman Monitoring of Protein Crystalliz
  • Laser Spectoscopy for Analysis of Crystallization Processes. (n.d.).
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
  • Spectroscopic methods for kinetic measurements. (2025). Fiveable.
  • Raman spectroscopy and crystalliz
  • Tracking Crystallization with In-Situ Raman Spectroscopy. (2023). Technobis.
  • Using Raman Spectroscopy to Monitor Protein Batch Crystalliz
  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). PMC.
  • Process analytical technology. (n.d.). Wikipedia.
  • Process Analytical Technology: Enhancing Pharma Development. (2024). LinkedIn.
  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (n.d.). FDA.
  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.).
  • Leveraging Process Analytical Technology for Real-Time Control in Biopharmaceutical Manufacturing. (2026).
  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. (2024). Journal for ReAttach Therapy and Developmental Diversities.
  • Drug Development Study | Real-Time Monitoring with P
  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of Delaware.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
  • Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. (n.d.).
  • In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. (2020). AIP Publishing.
  • REAL-TIME MONITORING OF IN-PROCESS SAMPLES BY UPLC. (n.d.). LabRulez LCMS.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024).
  • In situ FTIR Reaction Monitoring. (2016). YouTube.
  • Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). (n.d.).
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2025).
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI.
  • Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrument
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Journal of the American Chemical Society.
  • Sonogashira coupling. (n.d.). Wikipedia.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-iodo-6-methoxypyrimidine

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-4-iodo-6-methoxypyrimidine is foundational to scientific progress. However, our responsibility extends beyond discove...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-4-iodo-6-methoxypyrimidine is foundational to scientific progress. However, our responsibility extends beyond discovery to include the safe handling and environmentally sound disposal of these compounds. This guide provides a comprehensive, technically grounded framework for managing waste streams associated with 2-Chloro-4-iodo-6-methoxypyrimidine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be self-validating, integrating safety and logic into a seamless workflow.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While specific toxicological data for 2-Chloro-4-iodo-6-methoxypyrimidine is limited, its structure as a halogenated pyrimidine allows us to infer a hazard profile based on analogous compounds. This proactive assessment is crucial for preventing accidental exposure and environmental contamination.

The compound is anticipated to be harmful if swallowed and a significant irritant to the skin and eyes.[1][2][3][4] During thermal decomposition, which occurs during incineration or in a fire, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen iodide.[1][2]

Table 1: Anticipated GHS Hazard Profile

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[3][4][5][6]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Key Chemical Incompatibilities: To prevent hazardous reactions, 2-Chloro-4-iodo-6-methoxypyrimidine and its waste must be stored away from:

  • Strong Oxidizing Agents: [1][2]

  • Strong Acids and Bases: [2]

Personnel Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of appropriate barriers is predicated on a thorough risk assessment of the specific task being performed.

Table 2: Required PPE for Handling and Disposal Tasks

Task Minimum Required PPE Recommended Additional PPE
Weighing/Handling Pure Solid Nitrile gloves, safety glasses with side shields, lab coat Face shield, respiratory protection (N95 dust mask) if dust is generated[7]
Handling Solutions Nitrile gloves, safety goggles, lab coat Chemical-resistant apron
Packaging Waste for Disposal Nitrile gloves, safety glasses, lab coat Heavy-duty gloves if handling large or heavy containers

| Spill Cleanup | Double-nitrile gloves, safety goggles, lab coat, shoe covers | Chemical-resistant apron, respiratory protection |

Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling the chemical, even when gloves have been worn.[1][2][6]

Waste Segregation: The Critical First Step in Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[8][9] Co-mingling this waste with non-halogenated streams can lead to regulatory violations and improper disposal.

Core Principle: All waste materials that have come into contact with 2-Chloro-4-iodo-6-methoxypyrimidine must be classified as halogenated hazardous waste .

Waste Streams:

  • Halogenated Solid Waste: Unused pure compound, contaminated gloves, weigh boats, paper towels, silica gel, and other solid materials.

  • Halogenated Liquid Waste: Reaction mixtures, solvents used for extraction or purification (e.g., dichloromethane, chloroform), and solvent rinses from cleaning glassware.

  • Contaminated Sharps: Needles, scalpels, or any sharp object contaminated with the compound.

Step-by-Step Disposal and Decontamination Protocols

These protocols provide a clear, actionable workflow for managing different waste streams from generation to final collection.

Protocol 4.1: Disposal of Unused/Expired Pure Compound and Contaminated Solids
  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Solid Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[8]

  • Labeling: Before adding any waste, ensure the container is labeled with a "Hazardous Waste" tag that clearly lists "2-Chloro-4-iodo-6-methoxypyrimidine" and any other components. Do not use abbreviations.[8]

  • Transfer: Carefully transfer the pure solid or contaminated solid waste into the designated container, minimizing the generation of dust.[2]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[8] Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[2]

  • Final Disposal: Once the container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][10]

Protocol 4.2: Disposal of Contaminated Liquid Waste
  • Designate a Waste Container: Use a dedicated, clearly labeled "Halogenated Liquid Waste" container, typically a solvent-safe carboy. Ensure it has a screw cap and is in good condition.[8]

  • Compatibility Check: Ensure all liquids added to the container are compatible. Do not mix acidic or basic waste with this stream unless they have been neutralized.

  • Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.

  • Secure Storage: Keep the container tightly capped and stored in secondary containment (e.g., a chemical-resistant tub) to prevent spills.

  • Final Disposal: Arrange for pickup through your institution's EHS office for disposal via a licensed hazardous waste facility.[11]

Protocol 4.3: Decontamination of Laboratory Equipment

Effective decontamination is a multi-step process designed to remove all traces of the chemical, rendering the equipment safe for reuse. Cleaning is an essential prerequisite for effective disinfection or sterilization.[12][13]

  • Initial Solvent Rinse (in a fume hood): a. Rinse the glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve residual compound. b. Decant this rinse solvent into the "Halogenated Liquid Waste" container. Do not pour this down the drain. [11] c. Repeat the rinse two more times. This triple-rinse method is highly effective.

  • Detergent Wash: a. Wash the equipment with warm water and a laboratory-grade detergent to remove any remaining organic and inorganic residues.[12][14] b. Use brushes to physically scrub all surfaces.[15]

  • Final Rinse: a. Rinse the equipment thoroughly with tap water to remove all detergent. b. Perform a final rinse with deionized or distilled water to eliminate any remaining ions.[14]

  • Drying: Allow the equipment to air dry completely in a clean area or use a drying oven.[14]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[1][10]

  • Don PPE: Wear the appropriate PPE as outlined in Table 2 for spill cleanup.

  • Contain and Clean: a. For solid spills, gently cover the powder with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[1] b. Carefully sweep or scoop the material and absorbent into a plastic bag or other suitable container.[1][2] c. Seal the container, label it as "Spill Debris with 2-Chloro-4-iodo-6-methoxypyrimidine," and dispose of it in the "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials in the solid waste container.

  • Report: Report the incident to your lab supervisor and EHS office according to institutional policy.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-Chloro-4-iodo-6-methoxypyrimidine.

G start Waste Generation (2-Chloro-4-iodo-6-methoxypyrimidine) waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, gloves, wipes, silica gel) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solvents, column fractions, rinsates) waste_type->liquid Liquid glassware Contaminated Glassware & Equipment waste_type->glassware Equipment segregate_solid Segregate into 'Halogenated Solid Waste' Container solid->segregate_solid segregate_liquid Segregate into 'Halogenated Liquid Waste' Container liquid->segregate_liquid decontaminate Perform Decontamination Protocol 4.3 (Triple Rinse -> Wash -> Dry) glassware->decontaminate ehs_pickup Arrange for EHS Pickup (Licensed Disposal Facility) segregate_solid->ehs_pickup segregate_liquid->ehs_pickup reuse Clean Equipment Ready for Reuse decontaminate->reuse

Caption: Decision Workflow for 2-Chloro-4-iodo-6-methoxypyrimidine Waste.

By adhering to these scientifically grounded procedures, you not only ensure your personal safety but also uphold the integrity of your research and the health of our environment. Responsible chemical management is an integral part of good science.

References

  • PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Harrogate and District NHS Foundation Trust. (2017). Decontamination of equipment. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2018). MSDS of 2-fluoro-4-iodo-6-methoxypyridine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • World Health Organization. (2014). Decontamination and reprocessing of medical devices for health-care facilities. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-Chloro-4-iodo-6-methoxypyrimidine

Executive Summary & Technical Context 2-Chloro-4-iodo-6-methoxypyrimidine is a high-value heterocyclic scaffold widely used in medicinal chemistry for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogash...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Chloro-4-iodo-6-methoxypyrimidine is a high-value heterocyclic scaffold widely used in medicinal chemistry for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its utility stems from the differential reactivity of the halogen substituents: the C4-iodo position is highly labile and reactive toward oxidative addition, while the C2-chloro position remains stable for subsequent functionalization.

Operational Criticality: The presence of the iodine atom introduces specific stability challenges not found in simple chloropyrimidines. The C-I bond is susceptible to photo-deiodination (homolytic cleavage via UV/visible light), releasing free radical species and elemental iodine (


). This degradation not only compromises chemical purity but also introduces additional inhalation and sensitization hazards.

Core Safety Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . While standard GHS classifications often list it as an Irritant (H315/H319/H335), the biological activity of pyrimidine analogs warrants handling this substance with High-Potency Compound (HPC) protocols until specific toxicology data proves otherwise.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Pyrimidine antimetabolite potential; interference with DNA/RNA synthesis pathways.
Skin Irritation H315 Causes skin irritation.[3][4][5]Lipophilic nature allows dermal penetration; hydrolysis releases acidic byproducts (HCl/HI).
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6]Direct corrosive action on mucous membranes.
STOT - SE H335 May cause respiratory irritation.[7][1][2][3][4][5]Inhalation of fine dust triggers bronchial inflammation.
Reactivity N/A Light/Moisture Sensitive.Photo-labile: Decomposes to release

. Hydrolytic: Slowly releases HCl/HI in humid air.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The solid is a fine crystalline powder. Static charge can aerosolize particles during weighing. Engineering controls (Hood) are superior to respirators.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)Halogenated heterocycles are lipophilic. Double gloving creates a "breakthrough buffer." Change outer gloves immediately upon solvent contact.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration around lenses. Goggles provide a seal against dust and acidic hydrolysis vapors.
Body Lab Coat (High-Neck) Optional: Tyvek SleevesPrevents accumulation of dust on street clothes. Tyvek sleeves recommended during scale-up (>10g) to bridge the glove-cuff gap.
Glove Material Compatibility Data
  • Nitrile (Good): Excellent resistance to the solid powder.

  • Laminate/Silver Shield (Best): Required if the compound is dissolved in penetrating solvents like DCM (Dichloromethane) or DMF .

  • Latex (Poor): Do not use. Permeable to halogenated organics.

Operational Workflow: From Storage to Synthesis

This protocol emphasizes Containment and Stability Preservation .[5][8][9]

Storage & Stability[5]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Light: Amber vials are mandatory. If amber glass is unavailable, wrap the container in aluminum foil.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis.

Weighing & Handling Protocol
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (moisture leads to hydrolysis).

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Pyrimidine powders are prone to static fly-away.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of metal catalysts (which can degrade the iodo-pyrimidine).

Reaction Setup (The "Iodine Watch")

When using this reagent in cross-coupling (e.g., Suzuki):

  • Degassing: Thoroughly degas solvents before adding the catalyst. Oxygen accelerates the homocoupling of the iodo-species.

  • Light: Cover the reaction flask with foil during the reaction, especially if the reaction time exceeds 1 hour.

Workflow Logic Diagram

The following diagram illustrates the decision-making process for handling this compound safely.

HandlingWorkflow cluster_ppe PPE Checkpoint Start Start: Retrieve Chemical CheckTemp Check Temp: Is it 2-8°C? Start->CheckTemp WarmUp Warm to Room Temp (Prevent Condensation) CheckTemp->WarmUp Yes (Cold) OpenVial Open in Fume Hood CheckTemp->OpenVial No (Already RT) WarmUp->OpenVial Weighing Weighing Process (Anti-static precautions) OpenVial->Weighing Solvent Dissolve in Solvent Weighing->Solvent Synthesis Waste Disposal: Halogenated Waste Weighing->Waste Cleanup Solvent->Waste Post-Reaction PPE_Alert Wear: Goggles + Double Nitrile PPE_Alert->OpenVial

Figure 1: Operational workflow emphasizing temperature equilibration and containment.

Emergency Response & Exposure Control

Spill Management

Do not dry sweep. Dry sweeping creates dust aerosols.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Dampen: Cover the spill with a paper towel dampened with Acetone or Ethanol (solubilizes the organic solid).

  • Collect: Wipe up the material.

  • Clean: Wash the surface with a soap/water solution to remove residues.

  • Disposal: Place all wipes in a sealed bag labeled "Hazardous Waste - Halogenated."

Exposure Response Logic

ExposureResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Eyewash) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attention Inhale->ActionInhale

Figure 2: Immediate response protocols for accidental exposure.

Disposal & Environmental Compliance

Classification: This compound contains both Chlorine and Iodine. It must be classified as Halogenated Organic Waste .

Disposal Protocol:

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste). Mixing increases disposal costs and complicates incineration.

  • Labeling: Clearly label the waste container: "Halogenated Solvent/Solid Waste - Contains Iodinated Pyrimidines."

  • Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HCl, HI) generated during combustion.

References

  • PubChem. (2025). GHS Classification (Rev. 11, 2025) Summary. National Library of Medicine. [Link]

  • University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

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